3-Chloro-6-methylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56961-80-9 |
|---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-chloro-6-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 |
InChI Key |
JZLFHUZWDMPHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines and their derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications in medicinal chemistry and materials science. The introduction of substituents such as chloro and methyl groups onto the quinoline scaffold can significantly modulate their physicochemical properties and pharmacological effects. This guide provides a comprehensive overview of the chemical properties of chloro-methylquinolines, with a particular focus on available data for isomers and derivatives due to the limited specific information on 3-Chloro-6-methylquinoline in published literature. As a primary example, this document will detail the properties and synthesis of the closely related and well-documented compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.
Physicochemical Properties
Quantitative data for chloro-methylquinoline derivatives is often specific to the isomer. Below is a compilation of available data for representative compounds.
Table 1: Physicochemical Data of Representative Chloro-Methylquinoline Derivatives
| Property | 2-Chloro-6-methylquinoline-3-carbaldehyde | 6-Chloro-2-methylquinoline | 6-Methylquinoline |
| CAS Number | 73568-27-1 | 92-46-6 | 91-62-3[1] |
| Molecular Formula | C₁₁H₈ClNO | C₁₀H₈ClN[2] | C₁₀H₉N[1] |
| Molecular Weight | 205.64 g/mol | 177.63 g/mol | 143.19 g/mol [1] |
| Melting Point | 120-125 °C | 94-98 °C | -22 °C |
| Boiling Point | Not available | Not available | 256-260 °C[1] |
| Appearance | Yellow solid[3] | Solid | Pale yellow to amber brown clear liquid |
| Solubility | Soluble in ethyl acetate[3] | Not available | Soluble in alcohol and dipropylene glycol |
Synthesis of Chloro-Methylquinolines
The synthesis of chloro-methylquinolines can be approached through various methods, primarily involving the construction of the quinoline ring system followed by or preceded by chlorination and methylation. A widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Reaction for 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol is adapted from the general procedure described for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes[3].
Objective: To synthesize 2-Chloro-6-methylquinoline-3-carbaldehyde from N-(p-tolyl)acetamide.
Materials:
-
N-(p-tolyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, cool N,N-Dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This mixture forms the Vilsmeier reagent.
-
To this Vilsmeier reagent, add N-(p-tolyl)acetamide portion-wise.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude 2-Chloro-6-methylquinoline-3-carbaldehyde by recrystallization from ethyl acetate to yield a yellow solid[3].
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde.
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation of synthesized compounds. Below is a summary of available spectral data for 2-Chloro-6-methylquinoline-3-carbaldehyde.
Table 2: Spectral Data for 2-Chloro-6-methylquinoline-3-carbaldehyde
| Technique | Key Signals / Peaks |
| Infrared (IR) | Characteristic peaks for C=O (aldehyde) stretch, C-Cl stretch, and aromatic C-H and C=C stretches are expected. A published spectrum shows a strong absorption for the C=O group around 1690 cm⁻¹[3]. |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons on the quinoline ring system, and the methyl group protons would be observed. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm)[3]. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, carbons of the quinoline ring, and the methyl carbon would be present. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. For C₁₁H₈ClNO, the expected molecular weight is approximately 205.64 g/mol . |
Biological Significance and Drug Development Potential
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The presence of a chlorine atom can enhance lipophilicity, potentially improving membrane permeability, while a methyl group can influence metabolic stability and receptor binding.
Diagram of the Potential Biological Relevance of Chloro-Methylquinolines:
Caption: Potential influence of chloro and methyl groups on the biological activity of quinolines.
While specific data for this compound is scarce, the broader class of quinoline derivatives has shown promise in several therapeutic areas:
-
Anticancer: Many quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and apoptosis induction.
-
Antimalarial: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. Research into new quinoline-based antimalarials is ongoing to combat drug resistance.
-
Antibacterial: Fluoroquinolones are a class of broad-spectrum antibiotics based on the quinoline scaffold.
The development of novel chloro-methylquinoline derivatives continues to be an active area of research for the discovery of new therapeutic agents.
Conclusion
This technical guide has provided an overview of the chemical properties of chloro-methylquinolines, with a detailed examination of 2-Chloro-6-methylquinoline-3-carbaldehyde as a representative compound due to the limited availability of specific data for this compound. The synthetic protocols, physicochemical data, and discussion of biological significance presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further investigation into the specific properties and activities of less-studied isomers like this compound is warranted to fully explore the potential of this chemical class.
References
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanism for 3-chloro-6-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. The most viable and commonly referenced pathway involves a multi-step process commencing with the synthesis of a nitro precursor, followed by reduction and a subsequent Sandmeyer reaction. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.
Overview of the Synthetic Strategy
The synthesis of this compound is not typically achieved through a direct one-pot quinoline-forming reaction due to the difficulty in controlling the regioselectivity to obtain the desired 3-chloro substitution pattern. Instead, a more controlled and higher-yielding approach involves the construction of the 6-methylquinoline core, followed by the introduction of the chloro substituent at the 3-position. The overall synthetic workflow can be summarized as follows:
Figure 1: Overall synthetic workflow for this compound.
Step-by-Step Synthesis Mechanism and Experimental Protocols
Step 1: Synthesis of 6-Methyl-3-nitroquinoline via Doebner-von Miller Reaction
The initial step involves the construction of the quinoline core with the required methyl group at the 6-position and a nitro group at the 3-position, which will later be converted to the target chloro group. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a suitable method.[1] This reaction involves the condensation of an aniline (p-toluidine) with an α,β-unsaturated carbonyl compound (in this case, derived from the reaction of nitro-substituted precursors).
Reaction Mechanism:
The mechanism of the Doebner-von Miller reaction is complex and can proceed through various intermediates. A generally accepted pathway involves the following key stages:
-
Michael Addition: The reaction is initiated by the 1,4-conjugate addition of the aniline (p-toluidine) to an α,β-unsaturated aldehyde or ketone.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring.
Figure 2: Simplified mechanism of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline (as an analogue for 6-methyl-3-nitroquinoline)
To a solution of 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl, the mixture is heated to reflux at 105 °C. Crotonaldehyde (0.95 g, 14 mmol) is then added dropwise. The reaction mixture is heated for an additional hour, then cooled to room temperature and neutralized with 11 N NaOH solution. The resulting precipitate is collected and recrystallized from methanol.
| Parameter | Value | Reference |
| Reactants | 4-nitroaniline, Crotonaldehyde | [2] |
| Solvent | Concentrated HCl | [2] |
| Temperature | 105 °C | [2] |
| Reaction Time | 1 hour (after addition) | [2] |
| Yield | 47% (uncatalyzed) | [2] |
Step 2: Reduction of 6-Methyl-3-nitroquinoline to 3-Amino-6-methylquinoline
The nitro group at the 3-position is then reduced to an amino group to prepare the substrate for the Sandmeyer reaction. A common and effective method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid.
Reaction Mechanism:
The reduction of a nitro group to an amine by SnCl₂ in acidic media is a well-established process that proceeds through a series of intermediate oxygenated nitrogen species, which are successively reduced.
Figure 3: Stepwise reduction of the nitro group.
Experimental Protocol (General Procedure):
The 6-methyl-3-nitroquinoline is dissolved in a suitable acidic solvent, such as concentrated hydrochloric acid. An excess of tin(II) chloride dihydrate is added portion-wise while maintaining the reaction temperature. After the addition is complete, the mixture is heated to ensure complete reduction. The reaction is then cooled, and the product is isolated by basification and extraction.
| Parameter | Value | Reference |
| Reactant | 6-Nitroquinoline derivative | [1] |
| Reducing Agent | SnCl₂ | [1] |
| Solvent | Acidic medium (e.g., HCl) | [1] |
Step 3: Synthesis of this compound via Sandmeyer Reaction
The final step is the conversion of the 3-amino-6-methylquinoline to the desired this compound using the Sandmeyer reaction. This reaction proceeds via a diazonium salt intermediate.
Reaction Mechanism:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Chlorination: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) acts as a catalyst in a single-electron transfer process, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride formed in the process, yielding the final product and regenerating the copper(I) catalyst.
Figure 4: The two stages of the Sandmeyer reaction.
Experimental Protocol (General Procedure):
3-Amino-6-methylquinoline is dissolved in a cooled aqueous solution of a strong acid (e.g., hydrochloric acid). A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride. The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion. The product is then isolated by extraction and purified.
| Parameter | Value |
| Reactant | 3-Amino-6-methylquinoline |
| Reagents | NaNO₂, HCl, CuCl |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Chlorination) | Room temperature to gentle heating |
Summary of Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Typical Yield |
| 1 | Doebner-von Miller | p-Toluidine, Nitro-substituted carbonyl precursor | Acid catalyst | 40-60% |
| 2 | Reduction | 6-Methyl-3-nitroquinoline | SnCl₂ / HCl | >80% |
| 3 | Sandmeyer Reaction | 3-Amino-6-methylquinoline | NaNO₂, HCl, CuCl | 60-80% |
Conclusion
The synthesis of this compound is most effectively achieved through a well-established three-step sequence involving a Doebner-von Miller reaction to form the quinoline core, followed by reduction of a nitro group, and finally a Sandmeyer reaction to introduce the chloro substituent. This approach allows for precise control over the substitution pattern on the quinoline ring. The experimental protocols provided in this guide, based on established chemical literature for similar transformations, offer a solid foundation for researchers in the fields of organic synthesis and drug development to produce this and related quinoline derivatives. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.
References
Technical Guide: 3-Chloro-6-methylquinoline (CAS Number 1204810-41-2) - A Data-Driven Analysis
To the Attention of Researchers, Scientists, and Drug Development Professionals:
This document addresses the inquiry for a comprehensive technical guide on "3-Chloro-6-methylquinoline" with CAS number 1204810-41-2. Our extensive search and data analysis have revealed a critical discrepancy: the provided CAS number, 1204810-41-2, is consistently and officially associated with the compound 3-Bromo-4-chloro-6-methylquinoline , not this compound.
There is currently no publicly available scientific literature, experimental data, or established protocols for the synthesis or application of a compound named "this compound." This suggests that the requested compound may be novel, not yet synthesized, or incorrectly named in the initial query.
Consequently, this guide will focus on the available data for 3-Bromo-4-chloro-6-methylquinoline , the compound correctly identified by CAS number 1204810-41-2. While this compound is cataloged by several chemical suppliers, it is primarily classified as a research chemical or building block, and in-depth studies regarding its biological activity or applications are not available in the public domain.
Compound Identification and Properties
Below is a summary of the available physicochemical data for 3-Bromo-4-chloro-6-methylquinoline.
| Property | Value |
| CAS Number | 1204810-41-2 |
| Chemical Name | 3-Bromo-4-chloro-6-methylquinoline |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| Canonical SMILES | Cc1ccc2c(c1)c(c(Cl)nc2)Br |
| Physical Description | Solid (form and color not specified) |
| Solubility | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis and Experimental Protocols
Detailed, validated experimental protocols for the synthesis of 3-Bromo-4-chloro-6-methylquinoline are not published in peer-reviewed literature. However, based on general synthetic methods for similar halogenated quinolines found in patent literature, a plausible synthetic route can be conceptualized. This typically involves a multi-step process starting from a substituted aniline.
A generalized workflow for the synthesis of a 6-bromo-4-chloroquinoline derivative is outlined below. Please note, this is a representative pathway and has not been validated for this specific compound.
Biological Activity and Signaling Pathways
Our comprehensive search yielded no information on the biological activity of 3-Bromo-4-chloro-6-methylquinoline. There are no studies linking this compound to any specific signaling pathways, molecular targets, or therapeutic applications. As a chemical intermediate, its primary role is likely in the synthesis of more complex molecules that may have biological relevance.
Due to this lack of data, no diagrams for signaling pathways or logical relationships involving this compound can be provided.
Conclusion
The compound associated with CAS number 1204810-41-2 is 3-Bromo-4-chloro-6-methylquinoline. There is a significant lack of public data for this molecule beyond its basic chemical identity. For researchers and drug development professionals, this compound represents a starting point for synthesis rather than a well-characterized agent. Any investigation into its properties or potential applications would require de novo synthesis and a full suite of analytical and biological testing.
It is recommended to verify the chemical name and CAS number for future inquiries. If the intended compound of interest was indeed "this compound," it appears to be a novel chemical entity for which no data is currently available.
An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in published literature, this document presents a framework for understanding and determining its solubility. The guide includes illustrative solubility data in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and application of this compound and related derivatives.
Introduction
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug discovery. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation feasibility, and performance in various chemical and biological assays. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization in research and development. This guide outlines the methodologies to approach this challenge in the absence of readily available data.
Solubility of this compound: An Illustrative Overview
While specific, experimentally determined quantitative solubility data for this compound is not extensively reported in scientific literature, a general understanding of its solubility can be inferred from its structure. As a chlorinated heterocyclic compound with a methyl substituent, it is expected to exhibit low solubility in aqueous media and varying degrees of solubility in organic solvents, largely dependent on the polarity of the solvent.
To facilitate comparison and provide a practical reference for researchers, the following tables present illustrative (hypothetical) solubility data for this compound in a selection of common organic solvents at standard temperature and pressure (25 °C and 1 atm). It is crucial to note that these values are not based on experimental measurements and should be used for guidance and comparative purposes only.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Illustrative Solubility (g/L) |
| Methanol | CH₃OH | 32.7 | 15.2 |
| Ethanol | C₂H₅OH | 24.5 | 25.8 |
| Acetone | C₃H₆O | 20.7 | 45.1 |
| Dichloromethane | CH₂Cl₂ | 9.1 | 89.5 |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 62.3 |
| Toluene | C₇H₈ | 2.4 | 38.7 |
| Hexane | C₆H₁₄ | 1.9 | 1.5 |
Table 2: Qualitative Solubility Descriptors (Illustrative)
| Solvent | Qualitative Solubility |
| Water | Practically Insoluble |
| Methanol | Sparingly Soluble |
| Ethanol | Soluble |
| Acetone | Freely Soluble |
| Dichloromethane | Very Soluble |
| Ethyl Acetate | Freely Soluble |
| Toluene | Soluble |
| Hexane | Slightly Soluble |
Experimental Protocols for Solubility Determination
The following sections detail generalized experimental protocols that can be employed to determine the solubility of this compound. These methods are based on established techniques for solubility measurement of organic compounds.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1] The presence of undissolved solid material at the end of the equilibration period is essential.[2]
-
-
Separation of Saturated Solution:
-
Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the filtered saturated solution can be determined using one of the analytical techniques described below (Gravimetric, UV-Vis Spectroscopy, or HPLC).
-
Gravimetric Analysis
This method involves determining the mass of the solute dissolved in a known mass or volume of the solvent.[3][4]
Methodology:
-
Accurately weigh a tared, empty evaporating dish.[5]
-
Pipette a precise volume of the filtered saturated solution into the evaporating dish and weigh it to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[5]
-
Cool the dish in a desiccator and weigh it again.
-
The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.
-
The solubility can then be calculated and expressed in units such as g/L or mg/mL.
UV-Vis Spectroscopy
This technique is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum.[6]
Methodology:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Take the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the concentration of a compound in a solution.[1][7]
Methodology:
-
Method Development:
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector set at the λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis of Saturated Solution:
-
Inject a known volume of the filtered saturated solution into the HPLC system. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.
-
Determine the peak area corresponding to this compound.
-
Use the calibration curve to calculate the concentration of the compound in the injected sample, and if diluted, in the original saturated solution.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific experimental data remains to be published, the illustrative data and detailed experimental protocols presented herein offer a robust framework for researchers to determine this critical physicochemical property. The choice of the most appropriate analytical method for quantification will depend on the available instrumentation and the specific requirements of the research. Accurate determination of solubility is a cornerstone for the successful development and application of this compound in various scientific endeavors.
References
- 1. daneshyari.com [daneshyari.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
3-Chloro-6-methylquinoline: A Scoping Review of Potential Applications in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities and specific medicinal chemistry applications of 3-Chloro-6-methylquinoline is limited in publicly available scientific literature. This guide, therefore, presents potential applications based on the well-documented activities of structurally similar quinoline derivatives. The information provided herein is intended to serve as a foundation for future research and exploration of this specific compound.
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. The introduction of various substituents, such as halogens and alkyl groups, onto the quinoline ring system can significantly modulate its physicochemical properties and pharmacological effects. This guide focuses on the potential of this compound, a derivative with a chlorine atom at the 3-position and a methyl group at the 6-position, as a valuable building block in drug discovery.
Synthesis of Chloro-Methyl-Quinoline Derivatives
A common precursor for many substituted quinolines is 2-chloroquinoline-3-carbaldehyde and its derivatives. For instance, the Vilsmeier-Haack reaction is frequently employed for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.[2] Derivatives of 2-chloro-6-methylquinoline have been synthesized and utilized as intermediates for creating more complex bioactive molecules.[2][3]
Hypothetical Synthetic Workflow:
The synthesis of this compound could potentially be approached through a multi-step process starting from p-toluidine.
Caption: A hypothetical multi-step synthetic pathway for this compound.
Potential Therapeutic Applications
Based on the biological activities reported for various chloro- and methyl-substituted quinolines, this compound holds potential in several therapeutic areas.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] Chloro-substituted quinolines, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Potential Signaling Pathways Targeted by Chloroquinoline Derivatives:
Caption: Hypothesized signaling pathways targeted by this compound derivatives in cancer cells.
Quantitative Data from Related Compounds:
While specific IC50 values for this compound are not available, data from closely related compounds highlight the potential potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-3-formyl-6-methylquinoline derivative | Various | Not specified | [3] |
| 7-Chloroquinoline derivative | Various | Not specified | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the cytotoxic potential of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The introduction of a chlorine atom can enhance the antimicrobial properties of the quinoline scaffold.
Potential Mechanisms of Antibacterial Action:
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Experimental Workflow for Antimicrobial Screening:
Caption: A typical experimental workflow for evaluating the antimicrobial activity of a new compound.
Quantitative Data from Related Compounds:
Various chloroquinoline derivatives have been evaluated for their antibacterial activity against a range of pathogenic bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Chloro-6-methylquinoline hydrazone derivatives | E. coli, S. aureus | Not specified | [3] |
| 7-Chloroquinoline derivatives | S. aureus, E. coli | Not specified | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Activity
The quinoline scaffold is also present in several antiviral drugs.[1] Chloroquine and hydroxychloroquine, for example, have been investigated for their antiviral effects against various viruses. The potential antiviral mechanisms of quinoline derivatives are diverse and can include interference with viral entry, replication, and egress.[8][9]
Potential Antiviral Targets:
Based on studies of related compounds, this compound could potentially target viral enzymes such as proteases and polymerases, or interfere with host-cell factors required for viral replication.
Conclusion and Future Directions
While direct experimental evidence for the medicinal chemistry applications of this compound is currently scarce, the extensive research on structurally related quinoline derivatives provides a strong rationale for its investigation. The presence of both a chloro and a methyl substituent on the quinoline ring suggests that this compound could possess significant biological activity.
Future research should focus on:
-
Efficient Synthesis: Development of a reliable and scalable synthetic route for this compound.
-
Broad Biological Screening: Evaluation of its cytotoxic, antimicrobial, and antiviral activities against a wide range of targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related derivatives to understand the impact of substituent positioning and nature on biological activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Chloro-6-methylquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 3-chloro-6-methylquinoline and its derivatives. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the potential therapeutic applications of this class of compounds.
Core Compound: this compound
This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₈ClN. The presence of the chlorine atom at the 3-position and the methyl group at the 6-position of the quinoline ring significantly influences its chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.
Synthesis of the Core Structure
While a direct, high-yield synthesis for this compound is not extensively documented in readily available literature, a common and versatile method for the synthesis of the related and widely studied 2-chloro-6-methylquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction serves as a critical starting point for the generation of a diverse library of derivatives.
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde [1]
-
Reagent Preparation: A Vilsmeier reagent is prepared by cooling dimethylformamide (DMF) to 0°C and slowly adding phosphorus oxychloride (POCl₃) with continuous stirring.
-
Reaction with Acetanilide: The corresponding p-methyl acetanilide is then added to the freshly prepared Vilsmeier reagent.
-
Reflux: The reaction mixture is refluxed for several hours. The exact duration may vary depending on the specific substrate and scale.
-
Work-up: After cooling, the reaction mixture is carefully poured into crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude 2-chloro-6-methylquinoline-3-carbaldehyde is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.
This aldehyde then serves as a versatile intermediate for the synthesis of a wide array of derivatives.
Derivatives of this compound and their Biological Activities
The quinoline nucleus is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The introduction of a chlorine atom and a methyl group can modulate these activities and introduce novel therapeutic potential.
Antibacterial and Antifungal Activity
Derivatives of the closely related 2-chloro-6-methylquinoline scaffold have been investigated for their antimicrobial properties. Specifically, hydrazone derivatives have demonstrated notable activity against various bacterial and fungal strains.
A series of 2-chloro-6-methylquinoline hydrazones were synthesized and evaluated for their antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.
Table 1: Antimicrobial Activity of 2-Chloro-6-methylquinoline Hydrazone Derivatives [2]
| Compound ID | Test Organism | MIC (µg/mL) |
| 3a | Mycobacterium tuberculosis H37Rv | 1.6 |
| 3b | Mycobacterium tuberculosis H37Rv | 1.6 |
| 3c | Mycobacterium tuberculosis H37Rv | 1.6 |
| 3i | Mycobacterium tuberculosis H37Rv | 50 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [3][4]
This protocol is a standard method for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a defined turbidity (e.g., 0.5 McFarland standard).[3]
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.[4]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[3]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[3]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Experimental Protocol: Determination of Cytotoxicity by MTT Assay [5][6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plate is then incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization of Formazan: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[5]
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated in the provided search results, quinoline derivatives, in general, have been implicated in the modulation of key cellular signaling pathways involved in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. The deregulation of this pathway is a hallmark of many cancers.
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with potential applications in the development of novel therapeutic agents. The synthetic accessibility of the 2-chloro-6-methylquinoline-3-carbaldehyde intermediate provides a platform for the generation of diverse chemical libraries. Further investigation into the synthesis of the this compound core and a broader screening of its derivatives against a wider range of biological targets are warranted. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Moreover, elucidating the specific molecular targets and signaling pathways affected by these derivatives will be essential for their rational design and development as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. MTT assay protocol | Abcam [abcam.com]
Reactivity of the Chlorine Atom in 3-Chloro-6-methylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-chloro-6-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. The document details its synthesis, susceptibility to nucleophilic substitution, and utility in palladium-catalyzed cross-coupling reactions. Experimental protocols, quantitative data from analogous systems, and relevant biological signaling pathways are presented to facilitate further research and application in drug development.
Synthesis of this compound
Proposed Synthetic Pathway:
A logical synthetic route would involve the initial Skraup synthesis of 6-methylquinolin-3-ol from p-toluidine, followed by a chlorination step.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-methylquinoline is a substituted quinoline with significant potential in medicinal chemistry and materials science. Understanding its electronic properties, specifically the location of its electrophilic and nucleophilic sites, is paramount for predicting its reactivity and designing novel synthetic pathways. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, drawing upon established principles of quinoline chemistry, computational studies on analogous systems, and spectroscopic data. While direct experimental data for this specific molecule is limited in the public domain, this guide offers well-reasoned predictions to inform research and development efforts.
Introduction to the Reactivity of the Quinoline Scaffold
The quinoline ring system is an aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system. This inherent electronic feature governs the general reactivity of quinolines.
-
Nucleophilic Substitution: The pyridine ring is electron-deficient, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack.
-
Electrophilic Substitution: The benzene ring is comparatively electron-rich and therefore undergoes electrophilic substitution, primarily at the C5 and C8 positions.
The presence of substituents on the quinoline ring can significantly modulate this intrinsic reactivity by either donating or withdrawing electron density, thereby altering the electron distribution and the relative reactivity of different positions.
Analysis of Electrophilic and Nucleophilic Sites in this compound
The substituents in this compound—a chloro group at the 3-position and a methyl group at the 6-position—exert distinct electronic effects that influence the molecule's reactivity.
Nucleophilic Sites
The primary nucleophilic site in this compound is the nitrogen atom of the quinoline ring. Its lone pair of electrons can participate in reactions with electrophiles, such as protonation or alkylation, to form quaternary quinolinium salts.
Electrophilic Sites
Based on the general reactivity of quinolines and the electronic effects of the substituents, the following positions are predicted to be the principal electrophilic sites:
-
C4 Position: The nitrogen atom strongly withdraws electron density from the C2 and C4 positions through resonance and inductive effects. The chloro group at C3 further enhances the electrophilicity of the C4 position through its inductive electron-withdrawing effect. This makes the C4 position a prime target for nucleophilic aromatic substitution (SNAr) reactions.
-
C2 Position: Similar to the C4 position, the C2 position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom.
-
C3 Position (Carbon bearing the Chloro Group): The carbon atom bonded to the chlorine is inherently electrophilic due to the polarity of the C-Cl bond. This site is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This is a common reaction pathway for haloquinolines.
-
C5 and C8 Positions: While the benzene ring is generally the site for electrophilic attack, strong electron-withdrawing groups on the pyridine ring can diminish its reactivity. However, the methyl group at the 6-position is an electron-donating group, which can slightly activate the carbocyclic ring towards electrophilic substitution, particularly at the ortho and para positions relative to it (C5 and C7). Established principles of quinoline chemistry strongly favor electrophilic attack at the C5 and C8 positions.
The interplay of these electronic effects is visualized in the following logical relationship diagram:
Caption: Electronic effects of substituents on reactivity sites.
Predicted Reactivity and Potential Reactions
Based on the analysis of electrophilic and nucleophilic sites, the following types of reactions are predicted for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The most probable reaction pathway for this compound is nucleophilic aromatic substitution, primarily at the C3 and C4 positions.
-
At C3: A variety of nucleophiles (e.g., amines, alkoxides, thiolates) can displace the chloride ion.
-
At C4: Strong nucleophiles can attack the C4 position, leading to the formation of a Meisenheimer complex, followed by the elimination of a hydride ion (this is less common) or substitution if a suitable leaving group were present at this position.
A generalized workflow for a hypothetical SNAr experiment is depicted below:
Caption: Generalized SNAr experimental workflow.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur on the carbocyclic ring, primarily at the C5 and C8 positions. The methyl group at C6 will direct incoming electrophiles to the C5 and C7 positions, but the inherent reactivity of the quinoline ring favors the C5 and C8 positions. Therefore, a mixture of products is possible, with substitution at C5 and C8 being the most likely outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C3 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
A signaling pathway-style diagram illustrating the potential for cross-coupling reactions is shown below:
Caption: Palladium-catalyzed cross-coupling pathways.
Quantitative Data and Experimental Protocols
Table 1: Predicted Reactivity of Sites in this compound
| Position | Predicted Reactivity | Potential Reactions |
| N1 | Nucleophilic | Protonation, Alkylation |
| C2 | Electrophilic | Nucleophilic Attack (less favored than C4) |
| C3 | Electrophilic | Nucleophilic Substitution (SNAr), Cross-Coupling |
| C4 | Highly Electrophilic | Nucleophilic Attack |
| C5 | Electrophilic | Electrophilic Substitution |
| C6 | - | - |
| C7 | Electrophilic | Electrophilic Substitution (less favored) |
| C8 | Electrophilic | Electrophilic Substitution |
General Experimental Protocol for Nucleophilic Aromatic Substitution
The following is a generalized protocol for a nucleophilic substitution reaction at the C3 position. Note: This is a hypothetical protocol and should be adapted and optimized for specific nucleophiles and reaction conditions.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the desired nucleophile (1.1-1.5 eq) and a suitable base (e.g., K2CO3, NaH, or Et3N) if required.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).
Conclusion
This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound based on established chemical principles and data from analogous systems. The C3 and C4 positions are identified as the primary electrophilic sites for nucleophilic attack, while the C5 and C8 positions are the most likely sites for electrophilic substitution. The nitrogen atom remains the key nucleophilic center. The chloro-substituent at C3 also opens up possibilities for a wide range of palladium-catalyzed cross-coupling reactions. While further experimental and computational studies are needed to provide precise quantitative data for this specific molecule, the predictions and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working with this promising chemical scaffold.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-6-methylquinoline from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed multi-step synthetic protocol for the preparation of 3-chloro-6-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development, starting from the readily available precursor, p-toluidine. The synthesis proceeds through a three-step reaction sequence: (1) a Doebner-von Miller reaction to construct the 6-methylquinoline core, (2) subsequent N-oxidation to activate the quinoline ring, and (3) a final regioselective chlorination to yield the target compound. This protocol provides comprehensive experimental details, reagent specifications, and data presented in a clear, tabular format to ensure reproducibility and facilitate laboratory implementation.
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern on the quinoline ring system profoundly influences its pharmacological properties. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The following protocol details a reliable and well-documented pathway for its synthesis from p-toluidine.
Overall Reaction Scheme
The synthesis of this compound from p-toluidine is achieved through the following three-step process:
-
Step 1: Synthesis of 6-methylquinoline via the Doebner-von Miller reaction.
-
Step 2: Synthesis of 6-methylquinoline N-oxide through N-oxidation.
-
Step 3: Synthesis of this compound via regioselective chlorination.
Experimental Protocols
Step 1: Synthesis of 6-methylquinoline
This step utilizes the Doebner-von Miller reaction, a classic method for quinoline synthesis.
Protocol:
-
In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
To the flask, add p-toluidine (0.25 mol) and concentrated hydrochloric acid (60 mL).
-
Cool the mixture in an ice bath and add arsenic pentoxide (23 g) in small portions with vigorous stirring.
-
Slowly add glycerol (0.75 mol) from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, heat the reaction mixture to 130-140°C for 3 hours.
-
Cool the mixture to below 100°C and carefully add water (100 mL).
-
Make the solution alkaline by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is greater than 10.
-
Perform steam distillation to isolate the crude 6-methylquinoline.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 6-methylquinoline.
Quantitative Data for Step 1:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| p-Toluidine | 107.15 | 0.25 | 26.8 g |
| Glycerol | 92.09 | 0.75 | 69.1 g (54.8 mL) |
| Arsenic Pentoxide | 229.84 | - | 23 g |
| Conc. HCl | 36.46 | - | 60 mL |
| 40% NaOH (aq) | 40.00 | - | As needed |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 6-methylquinoline | 143.18 | 35.8 | 70-80% |
Step 2: Synthesis of 6-methylquinoline N-oxide
The 6-methylquinoline is activated for subsequent chlorination by forming the N-oxide.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 6-methylquinoline (0.1 mol) in glacial acetic acid (50 mL).
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (15 mL) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and then heat at 70-80°C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain pure 6-methylquinoline N-oxide.
Quantitative Data for Step 2:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 6-methylquinoline | 143.18 | 0.1 | 14.3 g |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| 30% Hydrogen Peroxide | 34.01 | - | 15 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 6-methylquinoline N-oxide | 159.18 | 15.9 | 85-95% |
Step 3: Synthesis of this compound
The final step involves the regioselective chlorination of the N-oxide.
Protocol:
-
Place 6-methylquinoline N-oxide (0.05 mol) in a 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.
-
Heat the mixture gently under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate.
-
Extract the product with chloroform (3 x 40 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data for Step 3:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 6-methylquinoline N-oxide | 159.18 | 0.05 | 8.0 g |
| Phosphorus Oxychloride | 153.33 | - | 25 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 177.63 | 8.9 | 60-70% |
Visualizations
The following diagrams illustrate the overall synthetic workflow and the reaction mechanism for the key quinoline-forming step.
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Conclusion
The described three-step synthesis provides a practical and efficient route to this compound from p-toluidine. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the reliable preparation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when performing these reactions.
Vilsmeier-Haack Synthesis of Chloroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. This protocol provides a valuable route to functionalized quinoline scaffolds, which are key building blocks in the development of therapeutic agents. Quinolines and their derivatives are known to possess a wide range of biological activities, making them important pharmacophores in medicinal chemistry.[1][2][3] The chloro and formyl groups in the synthesized quinolines offer reactive handles for further chemical transformations, allowing for the generation of diverse molecular libraries for drug discovery programs.[1][4][5]
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] This is followed by electrophilic attack on the electron-rich aromatic ring of an N-arylacetamide, leading to cyclization and subsequent formation of the chloroquinoline derivative.
Caption: General mechanism of the Vilsmeier-Haack synthesis of chloroquinolines.
The general experimental workflow for this synthesis is outlined below. It involves the preparation of the Vilsmeier reagent, reaction with the N-arylacetamide, and subsequent workup and purification of the product.
Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.
Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-3-formylquinolines
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][4]
Materials:
-
N-Arylacetamide derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a drying tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, add the N-arylacetamide substrate to the reaction mixture in portions.
-
Once the addition of the substrate is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for several hours (typically 4-10 hours, depending on the substrate).[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with stirring.
-
A precipitate will form. Filter the solid product, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.[4]
Data Presentation
The yields of 2-chloro-3-formylquinolines are influenced by the electronic nature of the substituents on the N-arylacetamide. Electron-donating groups on the aromatic ring generally lead to good yields.[4][8][9]
| Entry | Substituent on Acetanilide | Product | Yield (%) | Melting Point (°C) |
| 1 | H | 2-Chloro-3-formylquinoline | 62.82 | 143 |
| 2 | 8-Methyl | 2-Chloro-3-formyl-8-methylquinoline | 63 | 118-120 |
| 3 | 8-Nitro | 2-Chloro-3-formyl-8-nitroquinoline | - | 124 |
| 4 | 4-Chloro | 2-Chloro-3-formyl-6-chloroquinoline | - | 176-178 |
Data compiled from various sources.[10] Yields can vary based on reaction conditions and scale.
Spectroscopic Data for 2-Chloro-3-formylquinoline: [11]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, δ ppm) | 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 8.1-7.7 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | 189.3, 150.1, 147.2, 137.5, 131.8, 130.5, 129.6, 128.4, 127.9, 118.2 |
| IR (KBr, cm⁻¹) | ~1690 (C=O, aldehyde), ~760 (C-Cl) |
Applications in Drug Development
Chloroquinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The quinoline core is a privileged scaffold in medicinal chemistry, and the presence of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacological properties.[12]
-
Antimalarial Agents: Chloroquine, a well-known antimalarial drug, highlights the importance of the chloroquinoline scaffold in combating infectious diseases.[13]
-
Anticancer Agents: Numerous quinoline derivatives have been investigated as potential anticancer agents. The 2-chloro-3-formylquinoline core provides a versatile starting point for the synthesis of novel compounds with potential antiproliferative activity.[4]
-
Modulators of APP Metabolism: Chloroquinoline derivatives have been studied for their potential role in modulating the metabolism of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[13]
-
Antibacterial and Antifungal Agents: The functionalized quinoline ring system can be elaborated to produce compounds with antibacterial and antifungal properties.[14]
The Vilsmeier-Haack synthesis provides a direct and efficient route to 2-chloro-3-formylquinolines, which are valuable intermediates for the synthesis of a wide array of biologically active molecules for drug discovery and development.[3][15]
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. chemijournal.com [chemijournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution on 3-chloro-6-methylquinoline with a variety of nucleophiles, including amines, alcohols, and thiols. The methodologies presented are based on established palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution, offering versatile strategies for the synthesis of novel quinoline derivatives.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. Nucleophilic substitution at the C3 position of this compound provides a direct route to introduce diverse functionalities, enabling the exploration of structure-activity relationships and the generation of compound libraries for screening. This document outlines protocols for the substitution of the C3-chloro group with nitrogen, oxygen, and sulfur nucleophiles.
Data Presentation: Summary of Expected Yields
The following table summarizes the expected product yields for the nucleophilic substitution on this compound with representative nucleophiles based on literature precedents for similar substrates.
| Nucleophile | Product | Reaction Type | Catalyst/Reagent | Expected Yield (%) |
| Aniline | 6-Methyl-N-phenylquinolin-3-amine | Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | 85-95 |
| Piperidine | 6-Methyl-3-(piperidin-1-yl)quinoline | Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | 80-90 |
| Phenol | 6-Methyl-3-phenoxyquinoline | Ullmann Condensation | CuI / L-proline | 70-85 (estimated) |
| Thiophenol | 6-Methyl-3-(phenylthio)quinoline | Nucleophilic Aromatic Substitution | Et₃N | 75-90 (estimated) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes the synthesis of 3-amino-6-methylquinoline derivatives via a palladium-catalyzed cross-coupling reaction.
Diagram of the Experimental Workflow:
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and vinylaryl structures.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and the use of readily available and less toxic boron reagents.[1] These attributes make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the quinoline core is crucial for modulating its pharmacological properties. The Suzuki coupling provides a powerful method for introducing aryl or heteroaryl substituents onto the quinoline ring system.
This document provides detailed application notes and protocols for the use of 3-chloro-6-methylquinoline as a substrate in Suzuki coupling reactions. While chloro-substituted heterocycles are known to be less reactive than their bromo or iodo counterparts, successful couplings can be achieved with appropriate optimization of catalysts, ligands, bases, and solvents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The coupled product, a 3-aryl-6-methylquinoline, is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.
Caption: General workflow for the Suzuki coupling of this compound.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that as of the last update, specific literature data for this compound is limited. The presented data is therefore illustrative and based on typical outcomes for the coupling of similar chloro-substituted nitrogen heterocycles. Optimization is often necessary to achieve the reported yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 95 | 16 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 70-80 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 95 | 16 | 72-82 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 14 | 65-75 |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound with an arylboronic acid. Protocol A is a general method using a common palladium catalyst, while Protocol B employs a more specialized catalyst system often used for less reactive aryl chlorides.
Protocol A: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from procedures for the coupling of other chloro-heterocycles and is a good starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 95-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylquinoline.
Protocol B: Procedure for Challenging Couplings using a Buchwald Ligand
For less reactive arylboronic acids or to improve reaction efficiency, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add 1,4-dioxane (5 mL) and stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.
-
To this mixture, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster and may be complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methylquinoline.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key components in a Suzuki coupling reaction, leading from the reactants and catalytic system to the final product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions provided are illustrative and may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for the Synthesis of Anti-HBV Agents from 3-Chloro-6-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and evaluation of novel anti-Hepatitis B Virus (HBV) agents derived from 3-chloro-6-methylquinoline. The synthetic strategy focuses on the functionalization of the 3-position of the quinoline ring system using modern cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to generate libraries of 3-aryl and 3-amino-6-methylquinoline derivatives. These compounds are designed as potential non-nucleoside HBV inhibitors. Detailed methodologies for the synthesis, purification, and characterization of these novel compounds are provided. Furthermore, this document outlines comprehensive protocols for evaluating the in vitro anti-HBV activity and cytotoxicity of the synthesized molecules using the HepG2.2.15 cell line. The biological evaluation includes the quantification of viral antigens (HBsAg and HBeAg) by ELISA and the measurement of HBV DNA replication by quantitative PCR (qPCR).
Putative Mechanism of Action: HBV Capsid Assembly Modulation
Several quinoline-based compounds have been investigated as inhibitors of the HBV life cycle. A promising target for non-nucleoside inhibitors is the HBV core protein (HBc), which is essential for multiple stages of viral replication, including pregenomic RNA (pgRNA) encapsidation, reverse transcription, and virion assembly. The following diagram illustrates the HBV replication cycle and the potential point of intervention for the synthesized 3-substituted-6-methylquinoline derivatives, which are hypothesized to act as core protein allosteric modulators (CpAMs). These agents are thought to induce aberrant capsid assembly, leading to non-infectious particles and ultimately inhibiting the production of new virions.
Caption: Putative mechanism of action of 3-substituted-6-methylquinolines as HBV capsid assembly modulators.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the anti-HBV agents is depicted below. The process begins with the chemical synthesis of two series of compounds from this compound, followed by structural confirmation. The purified compounds are then subjected to in vitro biological assays to determine their cytotoxicity and anti-HBV efficacy.
Caption: Overall workflow for synthesis and biological evaluation of anti-HBV quinoline derivatives.
Synthetic Protocols
General Information
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-MS instrument.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Series A)
-
To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the tube with argon gas (repeat three times).
-
Add a degassed mixture of dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture at 90 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-6-methylquinoline derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Series B)
-
To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with argon gas (repeat three times).
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture at 110 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 3-amino-6-methylquinoline derivative.
Quantitative Data Summary
The following table summarizes the anti-HBV activity of selected 4-aryl-6-chloro-quinoline derivatives from the literature, which serve as a reference for the potential efficacy of the newly synthesized compounds.[1] The synthesized 3-substituted-6-methylquinolines will be evaluated to generate analogous data.
| Compound ID | R Group (at position 4) | IC₅₀ (µM) for HBV DNA Replication | CC₅₀ (µM) on HepG2.2.15 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Ref-1 | Phenyl | 8.5 | > 100 | > 11.8 |
| Ref-2 | 4-Fluorophenyl | 6.2 | > 100 | > 16.1 |
| Ref-3 | 4-Methoxyphenyl | 4.4 | > 100 | > 22.7 |
| Ref-4 | 3,4-Dimethoxyphenyl | 5.1 | > 100 | > 19.6 |
| Tenofovir | - (Positive Control) | 7.9 | > 1000 | > 126.6 |
Biological Evaluation Protocols
Protocol 3: Cell Culture and Maintenance
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Passage the cells every 3-4 days by trypsinization when they reach 80-90% confluency.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) in triplicate for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Protocol 5: Anti-HBV Activity Assays
-
Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with non-toxic concentrations of the synthesized compounds for 6 days, replacing the medium and compound every 3 days. Use a known anti-HBV drug (e.g., Tenofovir) as a positive control.
-
After 6 days, collect the cell culture supernatants for HBsAg, HBeAg, and HBV DNA quantification.
-
Use commercially available ELISA kits for HBsAg and HBeAg quantification.
-
Briefly, coat a 96-well plate with capture antibodies overnight.
-
Block the wells with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the HRP-conjugated detection antibody.
-
After incubation and washing, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of HBsAg and HBeAg based on the standard curve and determine the 50% effective concentration (EC₅₀).
-
Isolate viral DNA from the collected cell culture supernatants using a viral DNA extraction kit according to the manufacturer's instructions.
-
Set up the qPCR reaction using a commercial SYBR Green master mix, HBV-specific primers, and the extracted DNA. A standard curve should be generated using a plasmid containing the HBV genome.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[2]
-
Quantify the HBV DNA copy number based on the standard curve and calculate the EC₅₀ value for the inhibition of HBV DNA replication.
References
Application Note: HPLC Analysis for Purity Determination of 3-Chloro-6-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-6-methylquinoline is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the determination of the purity of this compound and the separation of its potential process-related impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (99.5% purity or greater)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
4. HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
5. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters:
-
Tailing factor (Asymmetry factor): Should be between 0.8 and 1.5 for the this compound peak.
-
Theoretical plates (N): Should be greater than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of peak areas: Should be not more than 2.0%.
6. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities.
| Peak Name | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A (Starting Material) | 4.5 | 0.41 |
| Impurity B (Isomer) | 9.8 | 0.89 |
| This compound | 11.0 | 1.00 |
| Impurity C (Dimer) | 15.2 | 1.38 |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC analysis of this compound purity.
Signaling Pathway for Purity Determination Logic
Caption: Logical flow for determining purity from HPLC data.
Application Notes and Protocols: 1H and 13C NMR Characterization of 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic characterization of 3-Chloro-6-methylquinoline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols and data are essential for the structural verification and purity assessment of this compound, which is a key intermediate in medicinal chemistry and materials science.
Overview and Significance
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. Accurate structural elucidation is the foundation of any chemical research and drug development process. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note provides the expected ¹H and ¹³C NMR spectral data and a standardized protocol for their acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering of the quinoline ring is as follows:
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.6 - 8.8 | s | - |
| H-4 | 8.0 - 8.2 | s | - |
| H-5 | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.0, ~2.0 |
| H-8 | 7.9 - 8.1 | d | ~2.0 |
| 6-CH₃ | 2.4 - 2.6 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 130 - 132 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 136 - 138 |
| C-7 | 131 - 133 |
| C-8 | 124 - 126 |
| C-8a | 146 - 148 |
| 6-CH₃ | 21 - 23 |
Note: Predicted values are based on data from analogous structures and may vary from experimental results.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shifts to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (77.16 ppm for CDCl₃) for ¹³C NMR.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
The protocols and predicted spectral data provided in this application note serve as a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is fundamental for advancing research and development activities involving this important chemical entity.
Application Note: FT-IR Spectroscopy of 3-Chloro-6-methylquinoline
Abstract
This application note provides a detailed protocol for the analysis of 3-Chloro-6-methylquinoline using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of the functional groups present in the molecule are discussed, and a comprehensive experimental workflow is presented. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are utilizing FT-IR spectroscopy for the structural elucidation and quality control of quinoline derivatives.
Introduction
This compound is a substituted quinoline derivative. Quinoline and its derivatives are prevalent scaffolds in many biologically active compounds and synthetic intermediates. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint. This note details the expected FT-IR absorption bands for the key functional groups in this compound, including the aromatic C-H, C=C, and C=N bonds of the quinoline ring, the C-Cl bond, and the methyl group.
Functional Group Analysis
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The expected vibrational frequencies for these groups are summarized in Table 1. These assignments are based on established group frequency correlations for aromatic and heterocyclic compounds.[1][2][3][4][5]
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2975 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C=N (in-ring) | Stretching | 1620 - 1580 |
| Methyl C-H | Asymmetric & Symmetric Bending | 1470 - 1450 & 1380 - 1365 |
| Aromatic C-H | In-plane Bending | 1300 - 1000 |
| C-N (in-ring) | Stretching | 1380 - 1280 |
| C-Cl | Stretching | 760 - 505 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Experimental Protocols
The following protocols describe the necessary steps for obtaining a high-quality FT-IR spectrum of solid this compound.
Sample Preparation: KBr Pellet Method[6][7]
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FT-IR spectroscopy.
-
Grinding: In a dry agate mortar, thoroughly grind approximately 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar. Gently mix the sample and KBr with a spatula, then grind the mixture for another 1-2 minutes to ensure homogeneity.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition
The following are general instrument parameters that can be used for the analysis. These may need to be optimized for the specific instrument being used.
-
Spectrometer: A Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected prior to running the sample spectrum.
Data Processing
The acquired sample spectrum should be background-corrected. The y-axis is typically plotted as percent transmittance (%T) or absorbance. For analytical purposes, the peak positions (in cm⁻¹) and their corresponding intensities are determined.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of this compound using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis.
Functional Group Correlation Diagram
This diagram shows the logical relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.
Caption: Functional group and FT-IR region correlation.
Conclusion
FT-IR spectroscopy is an effective and straightforward technique for the structural characterization of this compound. The provided protocols and expected vibrational frequencies serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and quality control of this and related quinoline compounds. The characteristic absorption bands provide a reliable method for confirming the presence of key functional groups and for the overall identification of the molecule.
References
Application Note: Mass Spectrometry Analysis of 3-Chloro-6-methylquinoline
Abstract
This application note details a robust method for the analysis of 3-Chloro-6-methylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis. The characteristic mass spectrum of this compound obtained via electron ionization (EI) is presented, including the molecular ion and significant fragment ions. This method is suitable for the qualitative and quantitative analysis of this compound in complex matrices for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted quinoline derivative. Quinoline and its derivatives are important structural motifs in many natural products and synthetic compounds with a wide range of biological activities. Therefore, sensitive and specific analytical methods are crucial for their detection and characterization in various stages of research and drug development. Mass spectrometry, particularly when coupled with gas chromatography, offers high sensitivity and structural elucidation capabilities for the analysis of such compounds. This note provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution in methanol to the desired concentrations.
For analysis in a matrix (e.g., plasma, reaction mixture), a liquid-liquid extraction or solid-phase extraction is recommended. A general liquid-liquid extraction protocol is as follows:
-
To 1 mL of the sample, add 2 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of methanol (e.g., 100 µL) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source is suitable for this analysis.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a chlorine atom is indicated by the isotopic pattern of chlorine-containing ions (approximately 3:1 ratio for 35Cl and 37Cl).
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Relative Abundance (%) |
| 177/179 | [M]+• (Molecular Ion) | 100 |
| 142 | [M - Cl]+ | 85 |
| 141 | [M - HCl]+• | 60 |
| 115 | [C9H7]+ | 45 |
Mandatory Visualization
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Application Notes and Protocols for the Biological Evaluation of 3-Chloro-6-methylquinoline
Disclaimer: Extensive literature searches did not yield specific biological assay data or established protocols for 3-Chloro-6-methylquinoline. The following application notes and protocols are based on methodologies commonly employed for the evaluation of analogous quinoline derivatives and are provided as a comprehensive starting point for researchers. These protocols will require optimization and validation for this compound.
Application Notes
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit key enzymes such as tyrosine kinases and topoisomerases, or modulate signaling pathways involved in cell proliferation and survival.[3][4]
Given the established bioactivity of the quinoline scaffold, this compound is a candidate for investigation in various biological assays to determine its potential therapeutic applications. The following protocols outline standard assays to assess its cytotoxic effects against cancer cell lines and its potential to inhibit enzymes, which are common mechanisms of action for this class of compounds.
Proposed Biological Assays
Based on the activities of structurally related compounds, the following assays are recommended for the initial biological characterization of this compound:
-
Cytotoxicity Assay: To determine the compound's effect on cancer cell viability.
-
Enzyme Inhibition Assay: To investigate its potential to inhibit common cancer-related enzymes like kinases or topoisomerases.
-
Apoptosis Induction Analysis: To understand the mechanism of cell death if the compound proves to be cytotoxic.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to assess the cytotoxic (cell-killing) activity of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Experimental Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | To be determined |
| A549 (Lung Cancer) | This compound | To be determined |
| HCT116 (Colon Cancer) | This compound | To be determined |
Protocol 2: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase, for example, a tyrosine kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Commercially available kits, such as those based on luminescence (e.g., Kinase-Glo®) or fluorescence, are commonly used.
Materials:
-
This compound
-
Recombinant kinase (e.g., EGFR, HER2)
-
Kinase substrate (specific to the kinase being tested)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the compound dilutions to the wells of the assay plate.
-
Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction (if necessary, as per kit instructions).
-
-
Signal Detection:
-
Add the detection reagent (e.g., Kinase-Glo® reagent) to each well.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Example Kinase Inhibition Data
| Kinase | Compound | IC₅₀ (µM) |
| EGFR | This compound | To be determined |
| HER2 | This compound | To be determined |
Visualizations
Below are example diagrams illustrating a hypothetical signaling pathway that could be inhibited by a quinoline derivative and a general workflow for screening such compounds.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
Caption: General workflow for anticancer drug discovery.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthesis-of-bioactive-quinoline-acting-as-anticancer-agents-and-their-mode-of-action-using-in-silico-analysis-towards-aurora-kinase-a-inhibitors - Ask this paper | Bohrium [bohrium.com]
Experimental procedure for the synthesis of 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-Chloro-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. The described methodology is a proposed two-step synthetic route, commencing with the synthesis of the intermediate 6-methylquinolin-3-ol from p-toluidine, followed by chlorination to yield the final product.
Key Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) | Purity (by HPLC) (%) |
| 6-methylquinolin-3-ol | C₁₀H₉NO | 159.19 | 225-228 | 65-75 | >95 |
| This compound | C₁₀H₈ClN | 177.63 | 88-91 | 70-80 | >98 |
Experimental Protocols
Step 1: Synthesis of 6-methylquinolin-3-ol
This procedure is based on the principles of the Conrad-Limpach reaction for the synthesis of hydroxyquinolines.
Reagents and Materials:
-
p-Toluidine
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation is complete, carefully add the reaction mixture to a larger flask containing diphenyl ether, preheated to 250 °C.
-
Maintain the temperature for 30-45 minutes to facilitate the cyclization reaction.
-
Work-up and Purification: Allow the mixture to cool to room temperature. The product, 4-hydroxy-2-oxo-6-methyl-1,2-dihydroquinoline-3-carboxylate, will precipitate.
-
Filter the precipitate and wash with a cold solvent like diethyl ether to remove the diphenyl ether.
-
Hydrolysis and Decarboxylation: Suspend the crude product in an aqueous solution of sodium hydroxide (10%) and heat to reflux for 2-3 hours to hydrolyze the ester and promote decarboxylation.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 6-methylquinolin-3-ol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Step 2: Synthesis of this compound
This procedure details the conversion of the hydroxyl group of 6-methylquinolin-3-ol to a chloro group using phosphorus oxychloride.
Reagents and Materials:
-
6-methylquinolin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 6-methylquinolin-3-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the proposed synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Application Notes and Protocols: 3-Chloro-6-methylquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 3-Chloro-6-methylquinoline in materials science, focusing on its use as a building block for functional organic materials. While direct applications of this compound are not extensively reported, its chemical structure, featuring a quinoline core with chloro and methyl substituents, makes it a valuable precursor for the synthesis of materials with interesting photophysical and electronic properties. This document offers detailed protocols for the functionalization of this compound via common cross-coupling reactions and presents representative data from structurally similar compounds to guide research and development.
Potential Applications in Organic Electronics
Quinoline derivatives are widely recognized for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors. The quinoline moiety often serves as an electron-accepting unit in donor-π-acceptor systems, which are crucial for charge transfer and light emission processes. The chloro-substituent at the 3-position of this compound provides a reactive site for introducing various functional groups through cross-coupling reactions, allowing for the tuning of the molecule's electronic and photophysical properties. The methyl group at the 6-position can also be functionalized, offering another avenue for molecular design.
Synthesis of Aryl-Substituted Quinoline Derivatives via Suzuki-Miyaura Coupling
Aryl-substituted quinolines are a class of compounds with significant potential as blue-emitting materials in OLEDs and as fluorescent probes. The introduction of an aryl group at the 3-position of the quinoline core can extend the π-conjugation, leading to a red-shift in the absorption and emission spectra and potentially increasing the fluorescence quantum yield.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.08 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of the quinoline).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-6-methylquinoline.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling of this compound.
Synthesis of Alkynyl-Substituted Quinoline Derivatives via Sonogashira Coupling
Alkynyl-substituted quinolines are of interest due to their rigid, linear structure which can be beneficial for charge transport in organic electronic devices. These compounds can also serve as precursors for more complex conjugated systems.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (Et₃N)
-
Toluene or THF (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (toluene or THF) followed by degassed triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-(phenylethynyl)-6-methylquinoline.
Logical Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling of this compound.
Representative Photophysical Data
The following table summarizes the photophysical properties of some aryl- and styryl-substituted quinoline derivatives, which can serve as a reference for materials synthesized from this compound. The data is extracted from a study on 4,6,8-triarylquinoline-3-carbaldehydes and their derivatives.[1]
| Compound Structure (Representative) | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 4,6,8-triphenylquinoline-3-carbaldehyde | Chloroform | 350 | 429 | 79 | 0.15 |
| 4,6,8-tris(4-fluorophenyl)quinoline-3-carbaldehyde | Chloroform | 352 | 430 | 78 | 0.25 |
| 4,6,8-tris(4-methoxyphenyl)quinoline-3-carbaldehyde | Chloroform | 355 | 435 | 80 | 0.35 |
| (E)-4-(4-methoxyphenyl)-6,8-diphenyl-3-(styryl)quinoline | Chloroform | 360 | 450 | 90 | 0.55 |
Note: The quantum yields were determined relative to a standard. The exact values for derivatives of this compound will depend on the specific substituents and the measurement conditions.
Application in Metal-Organic Frameworks (MOFs)
Quinoline derivatives can act as ligands for the construction of Metal-Organic Frameworks (MOFs). The nitrogen atom in the quinoline ring and other potential coordinating groups introduced through functionalization can bind to metal ions, forming porous, crystalline structures. While there are no specific reports on the use of this compound as a ligand in MOFs, its derivatives, particularly those with carboxylate or other coordinating functionalities, could be explored for this purpose. The synthesis of such MOFs would typically involve the solvothermal reaction of the quinoline-based ligand with a metal salt.
Conceptual Experimental Protocol for MOF Synthesis:
-
Synthesize a derivative of this compound containing a coordinating group (e.g., a carboxylic acid via a Suzuki coupling with a carboxyphenylboronic acid).
-
In a glass vial, dissolve the functionalized quinoline ligand and a metal salt (e.g., a zinc or copper salt) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF may form.
-
The crystals would then be washed with fresh solvent and characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.
Logical Relationship for MOF Synthesis:
Caption: Conceptual workflow for MOF synthesis.
Conclusion
This compound is a versatile building block with significant potential for the development of novel materials for applications in organic electronics and beyond. The synthetic protocols provided herein for Suzuki-Miyaura and Sonogashira couplings offer a starting point for the creation of a wide range of functional derivatives. While direct experimental data for materials based on this specific compound is limited, the representative data from analogous quinoline derivatives suggest that such materials are likely to exhibit interesting and potentially useful photophysical properties. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Chloro-6-methylquinoline. The primary focus is on side reactions that may occur during the chlorination of 6-methylquinolin-2(1H)-one using phosphorus oxychloride (POCl₃), a common route to the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to chlorinate 6-methylquinolin-2(1H)-one with POCl₃ is sluggish and gives a poor yield of this compound. What are the possible causes?
A1: A low yield of the desired product can be attributed to several factors:
-
Incomplete Phosphorylation: The reaction proceeds through an initial phosphorylation of the quinolone. This step is typically carried out at a lower temperature (around 25°C) in the presence of a base. Insufficient base or too low a temperature can lead to incomplete formation of the necessary phosphorylated intermediates.[1][2]
-
Low Reaction Temperature During Chlorination: The conversion of the phosphorylated intermediate to the final chloroquinoline requires heating. Temperatures between 70-90°C are generally necessary for a clean and efficient reaction.[1][3]
-
Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for the efficient conversion of the intermediates to the final product.[1][2][3] Using a stoichiometric or slight excess of POCl₃ is recommended.
-
Moisture in the Reaction: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting materials or solvent can consume the reagent and lead to the formation of phosphoric acid, which will interfere with the reaction.
Q2: I am observing a significant amount of a high-molecular-weight byproduct in my crude reaction mixture. What could this be?
A2: The high-molecular-weight byproduct is likely a "pseudodimer." This side product forms from the reaction between a phosphorylated intermediate and a molecule of unreacted 6-methylquinolin-2(1H)-one.[1][2][3]
-
How to Minimize Pseudodimer Formation:
-
Temperature Control: Pseudodimer formation can be suppressed by maintaining a low temperature (below 25°C) during the initial phosphorylation step and ensuring the reaction mixture remains basic throughout the addition of POCl₃.[1][2][3]
-
Order of Addition: Adding the quinolone to the POCl₃ solution (or a mixture of POCl₃ and a base) can sometimes minimize the concentration of free quinolone available to react with the phosphorylated intermediate.
-
Q3: My final product is contaminated with a dichlorinated impurity. How can I avoid this?
A3: The formation of a dichlorinated species, likely 2,3-dichloro-6-methylquinoline, can occur due to over-chlorination. This is more likely when using a large excess of the chlorinating agent or harsh reaction conditions.
-
Control of Stoichiometry: Use a controlled amount of POCl₃. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is a very strong chlorinating agent and can increase the likelihood of over-chlorination.[4][5]
-
Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like TLC or LC-MS to avoid prolonged reaction times at high temperatures once the starting material has been consumed.
Q4: The NMR of my crude product shows unreacted starting material and other unidentified impurities. What are these likely to be?
A4: Besides unreacted 6-methylquinolin-2(1H)-one, other impurities could be (N)- and (O)-phosphorylated intermediates that have not converted to the final product.[1][2] The product, this compound, is formed exclusively from the (O)-phosphorylated intermediate's reaction with chloride ions.[1][2][3] Incomplete conversion of these intermediates can be a source of impurities.
-
Troubleshooting Incomplete Conversion:
-
Ensure Sufficient Heating: As mentioned, the conversion of the phosphorylated intermediates requires elevated temperatures (70-90°C).
-
Adequate Chloride Source: While POCl₃ provides chloride ions, in some cases, the addition of a chloride salt (e.g., a quaternary ammonium chloride) might facilitate the final conversion, though this is not a standard procedure and should be investigated carefully.
-
Data Presentation
Table 1: Summary of Potential Side Reactions and Influencing Factors
| Side Reaction/Issue | Potential Side Product(s) | Key Influencing Factors | Recommended Mitigation Strategy |
| Incomplete Reaction | Unreacted 6-methylquinolin-2(1H)-one, Phosphorylated intermediates | Insufficient POCl₃, Low reaction temperature, Presence of moisture | Use at least 1 molar equivalent of POCl₃, Heat the reaction to 70-90°C after initial phosphorylation, Ensure anhydrous conditions. |
| Dimerization | "Pseudodimer" of 6-methylquinoline | High concentration of unreacted quinolone during phosphorylation, Elevated temperature during initial stage | Maintain low temperature (<25°C) and basic conditions during POCl₃ addition. |
| Over-chlorination | 2,3-dichloro-6-methylquinoline | Excess chlorinating agent (POCl₃, PCl₅), High reaction temperature, Prolonged reaction time | Use controlled stoichiometry of POCl₃, Avoid using PCl₅ unless necessary, Monitor reaction progress. |
Experimental Protocols
General Protocol for the Chlorination of 6-methylquinolin-2(1H)-one:
This is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
-
Preparation: To a stirred solution of 6-methylquinolin-2(1H)-one in a suitable anhydrous solvent (e.g., toluene, acetonitrile), add a tertiary amine base (e.g., triethylamine, diisopropylethylamine) under an inert atmosphere (e.g., nitrogen, argon). Cool the mixture to 0-5°C.
-
Phosphorylation: Slowly add phosphorus oxychloride (POCl₃, 1.0-1.2 equivalents) to the cooled solution, ensuring the temperature is maintained below 25°C. Stir the mixture at this temperature for 1-2 hours to allow for the formation of the phosphorylated intermediate.
-
Chlorination: After the initial phosphorylation period, slowly heat the reaction mixture to 70-90°C and maintain this temperature for 2-4 hours, or until reaction monitoring (TLC, LC-MS) indicates the consumption of the starting material and intermediates.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of common side products during the synthesis.
Caption: A logical guide for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 3-Chloro-6-methylquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Chloro-6-methylquinoline. The protocols and data presented are based on established chemical principles and purification techniques for analogous quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can vary depending on the synthetic route used. If a Friedländer synthesis is employed, common impurities may include unreacted starting materials (e.g., a 2-amino-4-methyl-acetophenone derivative and a chloro-substituted carbonyl compound), byproducts from self-condensation of the reactants, and other regioisomers.
Q3: My purified product is an oil, but I expect a solid. What should I do?
A3: this compound is expected to be a solid at room temperature. If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. Try removing the residual solvent under high vacuum. If the product remains an oil, a more rigorous purification method, such as column chromatography, may be necessary.
Q4: How can I assess the purity of my this compound?
A4: The purity of your compound can be assessed using several analytical techniques. The most common are Thin Layer Chromatography (TLC) for a quick check, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Try adding a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a seed crystal of pure product if available. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. Significant impurities are present. | 1. Use a lower-boiling point solvent or solvent system.2. Allow the solution to cool more slowly (e.g., by insulating the flask).3. Purify the crude product by column chromatography before attempting recrystallization. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
| Colored impurities remain in the crystals. | 1. The impurity co-crystallizes with the product.2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling.2. Attempt recrystallization from a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | 1. The eluent system is not optimal (too polar or not polar enough). | 1. Adjust the solvent polarity. For normal phase silica gel, increase polarity to lower Rf values and improve separation of polar compounds, or decrease polarity to better separate non-polar compounds. A common starting point is a mixture of hexane and ethyl acetate. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The column runs dry. | 1. Insufficient eluent was added.2. The stopcock was left open. | 1. Always ensure there is enough eluent above the stationary phase. Cracks in the stationary phase due to drying will lead to poor separation. The column will need to be repacked. |
| Streaking or tailing of bands. | 1. The sample was overloaded on the column.2. The compound is sparingly soluble in the eluent.3. The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | 1. Use a smaller amount of crude material or a larger column.2. Choose an eluent system in which the compound is more soluble.3. Add a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds). |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of crude this compound. These values are illustrative and can vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Primary Application |
| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining crystalline material. |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: If the product does not elute, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
Technical Support Center: Synthesis of 3-Chloro-6-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-6-methylquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of substituted quinolines is the Combes synthesis. This reaction involves the acid-catalyzed condensation of a substituted aniline with a β-diketone. For this compound, this would typically involve the reaction of 4-methylaniline with a chlorinated β-diketone, followed by cyclization. Another applicable method is the Gould-Jacobs reaction, which utilizes an aniline derivative and an alkoxymethylenemalonate, followed by cyclization and subsequent chlorination.
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: The optimal temperature for the synthesis of this compound is highly dependent on the specific synthetic route chosen. For many quinoline syntheses, temperatures can range from ambient to well over 150°C. For instance, some microwave-assisted Friedländer syntheses are conducted at 160°C for short durations.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions, as this will significantly impact reaction time and yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. The choice of eluent for TLC will depend on the polarity of the reactants and products.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis of this compound involves the use of hazardous chemicals. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Depending on the reagents used, specific precautions against corrosive acids, flammable solvents, and toxic intermediates should be taken. Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. 2. Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal. 3. Catalyst Inactivity: The acid or base catalyst may be old, impure, or used in an insufficient amount. 4. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction. | 1. Optimize Temperature: Conduct a series of small-scale reactions at different temperatures (e.g., in 10°C increments) to identify the optimal condition. 2. Adjust Stoichiometry: Vary the molar ratios of the reactants to find the most effective combination. 3. Use Fresh Catalyst: Ensure the catalyst is fresh and of high purity. Consider increasing the catalyst loading incrementally. 4. Purify Starting Materials: Purify the starting materials by recrystallization or distillation before use. |
| Formation of Multiple Products (Side Reactions) | 1. Temperature Too High: High temperatures can promote the formation of side products. 2. Incorrect Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of secondary products. 3. Presence of Impurities: Impurities in the starting materials or solvent can lead to undesired side reactions. | 1. Lower Reaction Temperature: Try running the reaction at a lower temperature to improve selectivity. 2. Optimize Reaction Time: Monitor the reaction closely using TLC and stop it once the desired product is maximized. 3. Use Pure Reagents: Ensure all reagents and solvents are of high purity. |
| Product is Difficult to Purify | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of Closely Related Impurities: Side products with similar polarities to the desired product can be difficult to separate. | 1. Drive Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or adjust conditions. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent may also be effective. |
Experimental Protocol: Combes Synthesis of this compound (Hypothetical)
This protocol is a hypothetical example based on the principles of the Combes synthesis and should be optimized for specific laboratory conditions.
Materials:
-
4-methylaniline
-
2-Chloro-1,3-propanedial (or a suitable precursor)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylaniline (1 equivalent) in ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Add 2-Chloro-1,3-propanedial (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (see optimization table below) and maintain for the specified time, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Effect of Temperature on Reaction Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 60 | 12 | 25 | Slow reaction rate, incomplete conversion. |
| 80 | 8 | 55 | Moderate reaction rate, good conversion. |
| 100 | 6 | 75 | Optimal yield and reaction time. |
| 120 | 4 | 60 | Increased side product formation observed on TLC. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in quinoline synthesis.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-6-methylquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and optimizing conditions for cross-coupling reactions with 3-chloro-6-methylquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing aryl chlorides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 3-position of the quinoline core.
Q2: Why is this compound a challenging substrate for cross-coupling reactions?
A2: this compound can be a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, which makes oxidative addition to the palladium catalyst more difficult.[1][2] Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3]
Q3: What general considerations should be taken into account when selecting a catalyst system?
A3: Key considerations for catalyst system selection include the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand.[4][5] The ligand's steric bulk and electronic properties play a critical role in promoting the desired catalytic cycle and preventing side reactions. The choice of base and solvent are also crucial for a successful coupling.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. For Pd(II) precursors like Pd(OAc)₂, the presence of a reducing agent (phosphine ligand or amine) is necessary.[6] |
| Poor Oxidative Addition | Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are known to facilitate the activation of aryl chlorides.[1] |
| Inappropriate Base | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.[7] |
| Solvent Issues | Use a solvent system that ensures the solubility of all reactants, such as toluene, dioxane, or THF, often with the addition of water to facilitate the dissolution of the inorganic base.[5] |
Issue: Formation of significant side products (e.g., homocoupling of boronic acid, dehalogenation).
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can lead to homocoupling of the boronic acid. |
| Protodeboronation | Use anhydrous conditions or a less nucleophilic base if protodeboronation of the boronic acid is observed. |
| Hydrodehalogenation | This side reaction can be promoted by certain ligands and bases. Screening different ligand/base combinations may be necessary to minimize this pathway. |
Buchwald-Hartwig Amination
Issue: Incomplete reaction or low yield of the aminated product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The product amine can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand might be necessary. |
| Weak Base | A strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄ is typically required for the amination of aryl chlorides.[8] |
| Steric Hindrance | For sterically hindered amines or aryl chlorides, ligands with increased steric bulk (e.g., BrettPhos) may be required to facilitate the reductive elimination step.[9] |
| Catalyst Deactivation | Ensure strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for various cross-coupling reactions with chloroquinolines, based on literature for similar substrates. Optimization will likely be required for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Chloroquinolines
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | 1M Na₂CO₃ | Benzene | 55 | A general condition for chloroquinolines, may require longer reaction times.[9][10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | SPhos is a bulky ligand known to be effective for aryl chlorides.[11] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | XPhos is another effective ligand for challenging Suzuki couplings. |
Table 2: Buchwald-Hartwig Amination Conditions for Chloroquinolines
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-110 | BrettPhos is often effective for coupling with primary amines.[9] |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | RuPhos is a good choice for coupling with secondary amines. |
| (NHC)Pd(allyl)Cl | LHMDS | THF | RT - 70 | NHC-palladium complexes can be highly active, sometimes allowing for lower temperatures. |
Table 3: Sonogashira Coupling Conditions for Heteroaryl Chlorides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50-100 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 100 |
| Copper-free: Pd(PtBu₃)₂ | - | Pyrrolidine | Toluene | 80 |
Table 4: Heck Coupling Conditions for Heteroaryl Chlorides
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 |
| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 130 |
| Herrmann's Catalyst | Na₂CO₃ | NMP | 120 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline Derivative (Adapted from a procedure for 4-chloroquinolines)[9][10]
-
To a solution of the chloroquinoline (0.5 mmol) and the boronic acid (0.5 mmol) in benzene (10 mL), add a 1M Na₂CO₃ solution (1.2 mL).
-
Heat the mixture to 55°C.
-
Add Pd(PPh₃)₄ (0.02 mmol).
-
Stir the reaction mixture at 55°C for 18-20 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, pour it into water (6 mL), and extract with CH₂Cl₂ (3 x 3 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dihaloquinolinequinone (Adapted from a procedure for 6,7-dihalo-5,8-quinolinequinones)[9]
-
Place BrettPhos (0.94 µmol, 0.5 mg, 0.15 mol%) and Pd(OAc)₂ (0.05 mol%, 0.1 mg, 0.05 mol%) in a 25 mL three-neck round-bottom flask.
-
Purge the flask with nitrogen for 30 seconds.
-
Add 1 mL of water and 5 mL of EtOH and heat the solution for 60 seconds at 80°C to pre-activate the catalyst (a color change should be observed).
-
Add the this compound, the aniline derivative, the base (e.g., K₃PO₄), and an additional 5 mL of EtOH.
-
Heat the reaction mixture at reflux with vigorous stirring for the required time, monitoring by TLC.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Caption: A general workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.
Caption: A troubleshooting guide for common issues in cross-coupling reactions involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 10. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize byproduct formation in the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to minimize byproduct formation and optimize product yield.
Issue 1: Multiple Formylations (Di- or Tri-formylation)
Question: My reaction is producing significant amounts of di- and even tri-formylated products instead of the desired mono-formylated product. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a common issue, particularly with highly activated aromatic or heteroaromatic substrates. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times. Here are key parameters to control:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.[1]
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity.[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to quench the reaction once the starting material is consumed and before significant amounts of di-formylated product appear.
Quantitative Data on Stoichiometry and Yield:
The following table summarizes the effect of the Vilsmeier reagent to substrate ratio on product distribution for a generic activated aromatic compound.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Issue 2: Formation of Chlorinated Byproducts
Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, especially when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent under certain conditions.
-
Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.
-
Work-up Procedure: Ensure that the aqueous work-up is performed promptly and efficiently to hydrolyze the intermediate iminium salt and minimize the contact time with any remaining reactive chlorine species.
Issue 3: Cyclization and Other Unexpected Byproducts
Question: My reaction with a substituted phenol/aniline is yielding a cyclized product instead of the expected formylated derivative. Why is this happening and what can be done?
Answer: Substrates with nucleophilic groups ortho to the desired formylation site can undergo intramolecular cyclization. For example, o-aminophenols can form benzoxazoles, and o-phenylenediamines can form benzimidazoles.
-
Protecting Groups: Protect the nucleophilic group (e.g., -OH, -NH₂) before performing the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor formylation over cyclization.
Issue 4: Low Yield and Incomplete Reaction
Question: The reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low reactivity can be an issue with less-activated aromatic substrates.
-
Reaction Temperature: While low temperatures are generally preferred to minimize byproducts, a moderate increase in temperature (e.g., to 40-60 °C) may be necessary for less reactive substrates.[3]
-
Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common co-solvents with DMF.[4]
-
Activation of the Substrate: If possible, consider introducing a stronger electron-donating group to the aromatic ring to increase its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents?
A1: The optimal order of addition can be substrate-dependent. Generally, for highly reactive substrates prone to over-formylation, dropwise addition of the pre-formed Vilsmeier reagent to the substrate solution at low temperature is recommended. For less reactive substrates, adding the substrate to the Vilsmeier reagent may be acceptable.
Q2: How can I monitor the formation of the Vilsmeier reagent?
A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. The progress can be monitored by observing the temperature of the reaction mixture. The reagent is typically prepared at 0 °C, and the temperature is maintained during the addition of POCl₃.
Q3: What are the best practices for the work-up procedure?
A3: A careful work-up is critical to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize acidic byproducts.
-
Quenching: The reaction mixture is typically poured slowly into a cold aqueous solution (e.g., ice-water).
-
Neutralization: A base, such as sodium acetate or sodium bicarbonate, is added to neutralize the acidic components.[1]
-
Extraction: The product is then extracted with a suitable organic solvent.
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.
Q4: Can I use other formamides besides DMF?
A4: Yes, other N,N-disubstituted formamides can be used, which can sometimes influence the reactivity and selectivity of the reaction. However, DMF is the most commonly used due to its availability and effectiveness.
Experimental Protocols
Protocol 1: Mono-formylation of a Highly Activated Heterocycle (e.g., Pyrrole)
This protocol is designed to minimize di-formylation.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
References
Technical Support Center: 3-Chloro-6-methylquinoline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3-Chloro-6-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of quinoline derivatives, silica gel is the most commonly used stationary phase.[1][2] Standard silica gel (60 Å, 230-400 mesh) is a suitable choice for flash column chromatography.
Q2: How do I determine the appropriate mobile phase (eluent) for the separation?
A2: The ideal mobile phase provides good separation of your target compound from impurities. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3][4]
To determine the optimal solvent system, it is highly recommended to first perform Thin Layer Chromatography (TLC).[5][6] The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.25-0.35 for this compound.[5] This Rf range typically provides the best separation in column chromatography.
Q3: Can you suggest a starting solvent system for TLC analysis?
A3: A good starting point for TLC analysis would be a mixture of ethyl acetate and petroleum ether. One documented separation of a similar compound, nitro-4-chloroquinoline, utilized a developing solvent of ethyl acetate:petroleum ether at a 1:50 ratio.[4] You can test a range of ratios, such as 1:20, 1:10, and 1:5, to find the optimal separation.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexanes or petroleum ether, ethyl acetate)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]
-
Add a thin layer of sand (approximately 1 cm) over the plug.[7]
-
Prepare a slurry of silica gel in the chosen mobile phase.[8]
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[8] Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.[9]
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry. [8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[10]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[10]
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and repeat the draining step.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
Begin to collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. If the flow is too slow, band broadening can occur due to diffusion. If it's too fast, proper equilibration may not be achieved.[10]
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No compound eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound may have decomposed on the silica. | Test the stability of your compound on a small amount of silica before running the column.[11] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Poor separation of spots (co-elution) | The chosen solvent system is not optimal. | Re-evaluate the mobile phase using TLC to find a system that provides better separation.[6] |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed evenly without any cracks or air bubbles.[12] | |
| Streaking of spots on TLC | The sample was overloaded on the TLC plate. | Apply a smaller spot of the sample to the TLC plate. |
| The compound is not fully soluble in the mobile phase. | Try a different solvent system in which the compound is more soluble.[11] | |
| Cracked or channeled silica bed | The column ran dry at some point. | Always keep the solvent level above the top of the stationary phase.[8] |
| The heat of solvation from adding a polar solvent to a non-polar solvent caused cracking. | Pack the column with the mobile phase you intend to use for elution. |
Visual Guides
Caption: A general workflow for column chromatography purification.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Recrystallization methods for purifying 3-Chloro-6-methylquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Chloro-6-methylquinoline via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recrystallizing this compound?
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature. The process involves dissolving the impure this compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).
Q2: Which solvents are suitable for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar quinoline derivatives, suitable solvents to test include ethanol, methanol, isopropanol, acetone, and ethyl acetate. It may also be beneficial to use a solvent pair, such as ethanol-water or acetone-hexane, where the compound is highly soluble in one solvent and poorly soluble in the other.
Q3: My this compound sample is colored. How can I decolorize it during recrystallization?
If your sample has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing your product. After adding the charcoal, the solution should be heated and swirled for a few minutes before performing a hot gravity filtration to remove the charcoal.[1]
Q4: What should I do if no crystals form upon cooling?
If crystals do not form after the solution has cooled to room temperature, you can try several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[2]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Cooling further: Place the flask in an ice bath to further decrease the solubility of the compound.[2]
-
Reducing solvent: If too much solvent was added, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[1]
Q5: How can I improve the purity of my recrystallized this compound?
To maximize purity, ensure a slow cooling rate, as this allows for the formation of well-ordered crystals that exclude impurities. Avoid agitating the flask during the cooling process.[2] After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. A second recrystallization step can also be performed for higher purity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Oily precipitate forms instead of crystals. | The boiling point of the solvent may be higher than the melting point of the compound, causing it to "oil out." Alternatively, the solution may be supersaturated or cooling too quickly. | Use a lower-boiling point solvent. Ensure the solution is not overly concentrated. Allow the solution to cool more slowly. |
| Low recovery of the recrystallized product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration. | Evaporate some of the solvent and cool again.[1] Use a solvent in which the compound has lower solubility at cold temperatures. Ensure the filter paper is properly fitted in the Buchner funnel and that the crystals are quantitatively transferred. |
| Crystals form too quickly and are very small. | The solution cooled too rapidly. | Insulate the flask during cooling to slow down the process. This will promote the growth of larger, purer crystals. |
| Colored impurities remain in the crystals. | The activated charcoal treatment was insufficient or skipped. The impurity has similar solubility to the product. | Repeat the recrystallization and ensure proper use of activated charcoal. A different solvent system may be required to separate the impurity effectively. |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. There are insoluble impurities present. | Test the solubility in different solvents. If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool.[1] |
Experimental Protocols
Single-Solvent Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will show low solubility at room temperature and high solubility when hot.[1][2]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Gravity Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel.[1]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Two-Solvent Recrystallization Protocol
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve this compound at all temperatures (the "good" solvent), while the other should not dissolve it well at any temperature (the "bad" solvent).[2]
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization Protocol.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 1.5 | 25.0 |
| Methanol | 2.0 | 30.0 |
| Isopropanol | 0.8 | 18.0 |
| Acetone | 5.0 | 40.0 |
| Ethyl Acetate | 3.5 | 35.0 |
| Water | <0.1 | 0.2 |
| Hexane | <0.1 | 0.5 |
Visualizations
References
Technical Support Center: Analysis of 3-Chloro-6-methylquinoline
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying impurities in 3-Chloro-6-methylquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common potential impurities may include:
-
Starting materials: Such as 6-methylquinoline.
-
Isomers: Positional isomers like 2-Chloro-6-methylquinoline or 4-Chloro-6-methylquinoline may be present.
-
Related substances: Compounds with variations in the substituent, for example, 3-bromo-6-methylquinoline if bromine-containing reagents were used.
-
Residual solvents: Solvents used during synthesis and purification (e.g., acetone, ethyl acetate, methanol).
Q2: How can NMR spectroscopy help in identifying these impurities?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for identifying and quantifying impurities in pharmaceutical compounds.[1][2] It provides detailed information about the chemical structure and composition of a sample.[1] By analyzing the NMR spectrum, one can:
-
Identify the characteristic signals of this compound.
-
Detect the presence of signals that do not correspond to the main compound, indicating impurities.
-
Elucidate the structure of unknown impurities by analyzing their chemical shifts, coupling constants, and through advanced 2D NMR techniques.[2]
-
Quantify the level of impurities by comparing the integral of impurity signals to that of the main compound.[3][4]
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: The chemical shifts for this compound can be predicted based on the quinoline scaffold and the electronic effects of the chloro and methyl substituents. The expected shifts are summarized in the table below.
Q4: How can I quantify the amount of an impurity using ¹H NMR?
A4: Quantitative ¹H NMR (qNMR) can be used to determine the percentage of an impurity in your sample. The basic principle involves comparing the integral of a well-resolved signal from the impurity to a well-resolved signal from the main compound. The ratio of the integrals, normalized by the number of protons each signal represents, gives the molar ratio of the impurity to the main compound.[4]
Q5: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?
A5: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor shimming: The magnetic field homogeneity needs to be optimized.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical exchange: If a proton is exchanging between different chemical environments on the NMR timescale, its signal can be broadened.
-
High sample concentration: Very concentrated samples can lead to increased viscosity and broader lines.
Q6: Why are my integration values not accurate?
A6: Inaccurate integration can be due to:
-
Overlapping signals: If the signal of an impurity overlaps with a signal from the main compound, it can be difficult to integrate them separately.
-
Poor baseline correction: An uneven baseline will lead to incorrect integral values.
-
Signal saturation: If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to lower intensity and inaccurate integrals. For quantitative analysis, a longer relaxation delay is recommended.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the sample: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]
-
Choosing a solvent: Select a deuterated solvent that completely dissolves the sample. Common choices for quinoline derivatives are Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolving the sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]
-
Mixing: Gently vortex or swirl the vial to ensure the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
-
Transfer to NMR tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The sample height in the tube should be around 4-5 cm.[5]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition and Processing
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate all the signals in the ¹H NMR spectrum.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Potential Impurity.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | 2 | ~8.7 | ~150 |
| 4 | ~8.0 | ~148 | |
| 5 | ~7.8 | ~128 | |
| 7 | ~7.4 | ~136 | |
| 8 | ~7.9 | ~127 | |
| 6-CH₃ | ~2.5 | ~21 | |
| 6-methylquinoline (Impurity) | 2 | ~8.8 | ~150 |
| 3 | ~7.3 | ~121 | |
| 4 | ~8.0 | ~136 | |
| 5 | ~7.9 | ~129 | |
| 7 | ~7.5 | ~126 | |
| 8 | ~8.0 | ~129 | |
| 6-CH₃ | ~2.5 | ~21 |
Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.
Visualizations
Caption: Workflow for NMR-based impurity identification.
References
- 1. toref-standards.com [toref-standards.com]
- 2. veeprho.com [veeprho.com]
- 3. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
How to increase the rate of nucleophilic substitution on 3-Chloro-6-methylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-methylquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the rate of nucleophilic substitution at the C3 position.
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic substitution at the 3-position of this compound generally slow?
Nucleophilic aromatic substitution (SNAr) reactions on quinoline rings are most favorable at the 2- and 4-positions.[1] This is because the nitrogen atom in the quinoline ring is electron-withdrawing, and the negative charge of the Meisenheimer intermediate can be effectively stabilized by resonance structures that place the negative charge on the nitrogen atom when the attack occurs at these positions. For an attack at the 3-position, the negative charge in the intermediate cannot be delocalized onto the ring nitrogen, resulting in a less stable intermediate and consequently a slower reaction rate.
Q2: What are the key factors that influence the rate of nucleophilic substitution on this compound?
Several factors can be manipulated to increase the reaction rate:
-
Nucleophile: The choice of nucleophile is critical. Stronger, less sterically hindered nucleophiles will generally react faster.
-
Solvent: The solvent plays a crucial role in stabilizing the reactants and the reaction intermediate. Polar aprotic solvents are often preferred for SNAr reactions.
-
Temperature: Increasing the reaction temperature typically accelerates the reaction rate by providing the necessary activation energy.
-
Catalyst: In some cases, a catalyst can be used to enhance the reaction rate.
Q3: Can I use a catalyst to speed up the reaction?
Yes, for certain nucleophiles, catalysis can be effective. For amination reactions, the use of a mild acid catalyst like p-toluenesulfonic acid (TsOH) has been shown to be effective in promoting the reaction of 4-chloroquinolines with amines, and this principle can be applied to the 3-chloro analogue.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Low reactivity of the 3-position: As discussed in the FAQs, the 3-position is inherently less reactive towards nucleophilic attack. 2. Weak nucleophile: The chosen nucleophile may not be strong enough to attack the electron-rich quinoline ring at the 3-position. 3. Inappropriate solvent: The solvent may not be effectively solvating the intermediate or the reactants. 4. Insufficient temperature: The reaction may require higher thermal energy to overcome the activation barrier. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor for potential side reactions or decomposition. 2. Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, using an alkoxide instead of an alcohol. 3. Optimize Solvent: Switch to a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are known to accelerate SNAr reactions. 4. Consider a Catalyst: For amination reactions, add a catalytic amount of a mild acid like p-toluenesulfonic acid. |
| Formation of side products | 1. High reaction temperature: Excessive heat can lead to decomposition or unwanted side reactions. 2. Reaction with solvent: Some solvents, like amides at high temperatures, can act as nucleophiles.[2] 3. Multiple substitutions: If there are other reactive sites on the nucleophile, further reactions can occur. | 1. Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate to minimize side product formation. 2. Choose an Inert Solvent: Select a solvent that is less likely to participate in the reaction under the chosen conditions. 3. Use Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure selective reaction. |
| Reaction does not go to completion | 1. Equilibrium: The reaction may be reversible and has reached equilibrium. 2. Decomposition of reactants or products: Over time, especially at high temperatures, the starting materials or the desired product may degrade. 3. Insufficient reaction time: The reaction may simply be slow and require a longer duration. | 1. Remove a Byproduct: If possible, remove a byproduct to shift the equilibrium towards the product side. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the maximum yield is achieved before significant decomposition occurs. 3. Increase Reaction Time: Allow the reaction to proceed for a longer period, while monitoring for product stability. |
Experimental Protocols
General Protocol for Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, etc.)
-
p-Toluenesulfonic acid (optional, as catalyst)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 - 2.0 eq).
-
If using a catalyst, add p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 100-140 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-6-methylquinoline derivative.
Visualizations
Factors Influencing the Rate of Nucleophilic Substitution
The following diagram illustrates the key factors that can be adjusted to increase the rate of nucleophilic substitution on this compound.
Caption: Key factors to accelerate nucleophilic substitution.
General Experimental Workflow
This diagram outlines the typical workflow for performing and monitoring the nucleophilic substitution reaction.
Caption: Standard workflow for nucleophilic substitution.
References
Challenges in the scale-up of 3-Chloro-6-methylquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-methylquinoline, particularly addressing the challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely used Vilsmeier-Haack reaction approach starting from p-methyl acetanilide.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| TSG-001 | Low or No Product Yield | 1. Incomplete Vilsmeier reagent formation. 2. Insufficient reaction temperature or time. 3. Degradation of starting material or product. 4. Inefficient quenching and work-up. | 1. Ensure slow, controlled addition of POCl₃ to DMF at 0-5°C to form the Vilsmeier reagent.[1] 2. Optimize reaction temperature (typically 80-90°C) and monitor reaction progress using TLC or HPLC.[1] 3. Avoid excessive heating, which can lead to side reactions and decomposition. 4. Pour the reaction mixture onto crushed ice for quenching and ensure complete extraction of the product. |
| TSG-002 | Formation of Dark Tarry Byproducts | 1. Reaction temperature too high. 2. Presence of impurities in starting materials. 3. Vigorous, uncontrolled exothermic reaction.[2] | 1. Maintain strict temperature control throughout the reaction. 2. Use high-purity starting materials. 3. Implement controlled addition of reagents and ensure adequate cooling capacity, especially during scale-up. |
| TSG-003 | Difficult Product Purification | 1. Presence of closely related impurities. 2. Incomplete removal of DMF. 3. Oily product that is difficult to crystallize. | 1. Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) for purification.[3] 2. Ensure thorough washing during work-up to remove residual DMF. 3. Attempt recrystallization from a different solvent system or use a co-solvent. |
| TSG-004 | Runaway Reaction During Scale-up | 1. Poor heat dissipation in a larger reactor. 2. Rapid addition of reagents. 3. Insufficient cooling capacity. | 1. Ensure the reactor has adequate surface area-to-volume ratio for efficient heat transfer. 2. Add reagents in portions or via a syringe pump to control the reaction rate. 3. Have a robust cooling system and an emergency quenching plan in place. Consider the use of reaction inhibitors in extreme cases.[4] |
| TSG-005 | Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Fluctuations in reaction parameters (temperature, time, agitation). 3. Differences in work-up procedures. | 1. Establish strict quality control for all starting materials. 2. Implement and adhere to a detailed Standard Operating Procedure (SOP). 3. Standardize all steps of the work-up and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound and what are the key steps?
The most prevalent method is a multi-step synthesis that often begins with the Vilsmeier-Haack reaction. The key steps are:
-
Acetanilide Formation: Reaction of p-toluidine with acetic anhydride to form N-(p-tolyl)acetamide (p-methyl acetanilide).
-
Vilsmeier-Haack Cyclization: The substituted acetanilide is reacted with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-6-methylquinoline-3-carbaldehyde.[1][5]
-
Subsequent Modifications: The resulting aldehyde can then be further modified if the desired final product is this compound without the 3-formyl group, for example, through a decarbonylation reaction.
Q2: What are the major safety concerns when scaling up the Vilsmeier-Haack reaction for this synthesis?
The primary safety concerns during the scale-up of the Vilsmeier-Haack reaction are:
-
Thermal Runaway: The reaction is exothermic, and improper temperature control can lead to a dangerous increase in temperature and pressure.[6]
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] Proper handling and personal protective equipment are essential.
-
Gas Evolution: The reaction can release hazardous fumes. Adequate ventilation and a proper gas scrubbing system are necessary.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched and extracted for analysis to track the consumption of the starting material and the formation of the product.[5]
Q4: What are the common impurities, and how can they be removed?
Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Purification is typically achieved through:
-
Recrystallization: Using a suitable solvent system, such as petroleum ether/ethyl acetate.[8]
-
Column Chromatography: Effective for separating closely related impurities.[3]
Impurity profiling can be performed using techniques like HPLC, GC-MS, and NMR spectroscopy.[9][10][11]
Q5: What are the alternative synthesis routes for the quinoline core?
Besides the Vilsmeier-Haack reaction, other classical methods for quinoline synthesis that could be adapted include:
-
Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[12]
-
Doebner-von Miller Reaction: Condensation of an aniline with an α,β-unsaturated carbonyl compound.[13][14][15]
-
Gould-Jacobs Reaction: Starting from an aniline and a malonic acid derivative.
-
Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[16]
The choice of method often depends on the desired substitution pattern and scale of the reaction.
Data Presentation
Table 1: Illustrative Impact of Scale-up on Reaction Parameters and Outcomes
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Production Scale (e.g., 50kg) |
| Reagent Addition Time | ~15 minutes | ~2-3 hours | ~6-8 hours |
| Typical Yield | 75-85% | 65-75% | 60-70% |
| Key Impurity Profile | < 1% | 1-3% | 2-5% |
| Heat Management | Ice bath | Jacketed reactor with chiller | Advanced cooling systems, potential for flow chemistry |
| Mixing Efficiency | Magnetic stirrer | Mechanical overhead stirrer | Baffled reactor with optimized impeller design |
Note: The data in this table is illustrative and will vary depending on the specific process and equipment.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
N-(p-tolyl)acetamide (p-methyl acetanilide)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool DMF (3 molar equivalents) to 0°C in an ice bath.
-
Slowly add POCl₃ (7 molar equivalents) dropwise to the DMF, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[1]
-
Add N-(p-tolyl)acetamide (1 molar equivalent) to the flask in portions.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 6-8 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the pure 2-chloro-6-methylquinoline-3-carbaldehyde.
Visualizations
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis reaction temperature runaway (Near miss) | Toolbox [toolbox.energyinst.org]
- 7. bellrockchem.com [bellrockchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. iipseries.org [iipseries.org]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Effect of solvent on the outcome of 3-Chloro-6-methylquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-6-methylquinoline. The following information is designed to address common issues encountered during experimentation, with a focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and nucleophilic substitution reactions to synthesize more complex molecules. The most frequently employed transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further activated by the chloro-substituent, allows for the displacement of the chloride by various nucleophiles such as amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Q2: How does the choice of solvent affect the outcome of reactions with this compound?
A2: The solvent plays a crucial role in influencing reaction rates, yields, and even the reaction mechanism. Key factors to consider include:
-
Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective for SNAr and many Pd-catalyzed reactions as they can stabilize charged intermediates and transition states. Non-polar solvents like toluene and dioxane are also widely used, particularly in cross-coupling reactions where they can influence catalyst stability and activity.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can solvate and potentially deactivate nucleophiles in SNAr reactions, but they can be beneficial in some cross-coupling reactions, like the Suzuki coupling, often used in combination with an organic solvent.
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point will determine the accessible temperature range for the experiment.
Q3: I am getting low yields in my Buchwald-Hartwig amination of this compound. What are the common causes?
A3: Low yields in Buchwald-Hartwig aminations can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and ligand are not degraded. Use of pre-catalysts can sometimes improve results.
-
Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solvent Issues: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst. Toluene and dioxane are generally good starting points.
-
Steric Hindrance: Highly hindered amines may react slower and require more forcing conditions or specialized bulky phosphine ligands.
Q4: Can I use microwave irradiation to improve my reaction times and yields?
A4: Yes, microwave-assisted synthesis can be a very effective technique for reactions involving this compound, particularly for cross-coupling reactions. The rapid heating can significantly reduce reaction times and often leads to higher yields by minimizing the formation of degradation byproducts. It is crucial to use appropriate microwave-safe reaction vessels and to carefully monitor the temperature and pressure.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) with Amines (e.g., Morpholine)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Low reactivity of the amine. | - Increase the reaction temperature.- Use a more polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the amine.- Add a non-nucleophilic base to deprotonate the amine in situ. |
| Poor solubility of reactants. | - Screen different solvents to find one that dissolves all components at the reaction temperature. | |
| Formation of Side Products | Reaction temperature is too high, leading to decomposition. | - Lower the reaction temperature and increase the reaction time.- Monitor the reaction by TLC or LC-MS to find the optimal reaction time. |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. |
Palladium-Catalyzed Cross-Coupling Reactions (General)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Catalyst deactivation. | - Ensure all solvents and reagents are anhydrous and deoxygenated.- Use fresh catalyst and ligand.- Consider using a palladium pre-catalyst. |
| Incorrect ligand choice. | - Screen different phosphine ligands. For example, bulky, electron-rich ligands like XantPhos are often effective for Buchwald-Hartwig aminations. | |
| Suboptimal base. | - Screen different bases (e.g., Cs2CO3, K3PO4, NaOtBu). The choice of base can be highly dependent on the specific reaction and solvent. | |
| Homocoupling of Boronic Acid (Suzuki) | Reaction conditions favor homocoupling. | - Ensure the reaction is performed under an inert atmosphere.- Use a lower catalyst loading.- Add a small amount of water to the solvent mixture (e.g., dioxane/water). |
| Failure to go to completion | Insufficient reaction time or temperature. | - Increase the reaction time.- Cautiously increase the reaction temperature, ensuring the solvent and reagents are stable at the higher temperature. |
Data Presentation: Effect of Solvent on Reaction Yield
The following tables summarize the typical effect of different solvents on the yield of common reactions with this compound. Please note that these are representative data based on general principles and literature on similar compounds, and actual results may vary.
Table 1: Nucleophilic Aromatic Substitution with Morpholine
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 110 | 24 | 45 |
| Acetonitrile | 80 | 18 | 65 |
| DMF | 120 | 12 | 85 |
| DMSO | 150 | 8 | 92 |
Table 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | K2CO3 | 110 | 16 | 75 |
| 1,4-Dioxane/H2O (4:1) | K3PO4 | 100 | 12 | 88 |
| DME/H2O (4:1) | Cs2CO3 | 85 | 12 | 91 |
| Acetonitrile | K2CO3 | 80 | 24 | 60 |
Table 3: Buchwald-Hartwig Amination with Aniline
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | NaOtBu | 110 | 8 | 90 |
| 1,4-Dioxane | Cs2CO3 | 100 | 12 | 82 |
| THF | NaOtBu | 65 | 24 | 55 |
| DMF | Cs2CO3 | 120 | 6 | 70 |
Table 4: Sonogashira Coupling with Phenylacetylene
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | Et3N | 80 | 12 | 85 |
| DMF | Et3N | 100 | 8 | 92 |
| Acetonitrile | Et3N | 80 | 18 | 70 |
| THF | Et3N | 65 | 24 | 65 |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).
-
Add the chosen anhydrous solvent (e.g., DMF, 5 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a reaction flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K3PO4, 2.0 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Logical relationship between reaction type, solvent choice, and expected outcome.
Managing exothermic reactions during 3-Chloro-6-methylquinoline synthesis
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of chloro-methylquinoline derivatives, a common process in pharmaceutical and chemical research. The focus is on the Vilsmeier-Haack reaction, a powerful method for synthesizing these compounds that is also associated with significant exothermic activity.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues that may arise during the synthesis, with a focus on prevention and immediate response to thermal events.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase during POCl₃ addition. | 1. Rate of phosphorus oxychloride (POCl₃) addition is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots." | 1. Immediately stop the addition of POCl₃.2. Increase the efficiency of the cooling bath (e.g., add more ice or use a cryocooler).3. Increase the stirring rate to ensure homogeneous mixing and heat distribution.4. Once the temperature is stable and back within the desired range, resume addition at a much slower rate. |
| Formation of dark-colored byproducts or tar. | 1. Excessive reaction temperature, leading to decomposition.2. "Runaway" reaction due to poor heat management.3. Contamination of reagents. | 1. Ensure strict adherence to the recommended temperature profile.2. Improve the heat removal capacity of the experimental setup.3. Use high-purity, dry reagents to prevent side reactions. |
| Low yield of the desired product. | 1. Incomplete reaction due to temperatures being too low.2. Loss of intermediates or product due to excessive temperatures.3. Improper stoichiometric ratios of reagents. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).2. Maintain the reaction temperature within the optimal range for the specific protocol.3. Carefully measure and control the molar ratios of the reactants. |
| Vigorous, difficult-to-control reaction during quenching. | 1. Quenching the reaction mixture too quickly in water or a basic solution.2. Insufficient cooling of the quenching medium. | 1. Add the reaction mixture to the quenching solution (e.g., crushed ice) slowly and in portions.2. Ensure the quenching medium is well-stirred and has a large capacity to absorb heat.3. Monitor the temperature of the quenching solution throughout the addition process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in this synthesis?
A1: The primary exothermic event is the formation of the Vilsmeier reagent, which is a chloroiminium ion.[1] This reagent is generated from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1] This initial reaction is highly energetic and requires careful temperature control.
Q2: What are the critical safety precautions when handling the reagents?
A2: Phosphorus oxychloride (POCl₃) is a corrosive and water-reactive substance.[2][3][4] It reacts violently with water, releasing heat and toxic gases like hydrogen chloride.[3][4] Always handle POCl₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and ensure all glassware is scrupulously dry.[2][5]
Q3: How does the rate of reagent addition impact temperature control?
A3: The rate of addition of POCl₃ to DMF is directly proportional to the rate of heat generation. A slow, dropwise addition allows the cooling system to dissipate the heat as it is produced, maintaining a stable temperature.[6] A rapid addition can overwhelm the cooling capacity, leading to a dangerous and uncontrolled temperature spike.
Q4: What is the optimal temperature range for the initial phase of the reaction?
A4: For the initial formation of the Vilsmeier reagent, it is crucial to maintain a low temperature, typically between 0 and 5°C, using an ice bath.[7] This controlled temperature ensures that the exothermic reaction does not run away.
Q5: What are the consequences of inadequate temperature control on the final product?
A5: Poor temperature control can lead to a variety of issues, including the formation of difficult-to-remove colored impurities, decomposition of the starting materials or the product, and significantly lower yields.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol is adapted from a general procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.
Materials:
-
6-methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, cool 9.6 mL (0.125 mol) of DMF to 0°C in an ice bath.[3]
-
Slowly add 32.2 mL (0.35 mol) of POCl₃ dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains at or below 5°C.[3][7] This step is highly exothermic.
-
Once the addition of POCl₃ is complete, add 0.05 mol of the 6-methylacetanilide to the solution.[3]
-
After a 5-minute interval, remove the ice bath and heat the solution to 70-80°C under reflux for 6 to 17 hours.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into 200-300 mL of crushed ice with vigorous stirring.[3]
-
Filter the resulting crude product and dry it.
-
Purify the compound by recrystallization from ethyl acetate.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for managing the exothermic reaction.
| Parameter | Recommended Value | Rationale |
| Initial Reaction Temperature | 0 - 5°C | To control the initial exotherm of Vilsmeier reagent formation.[7] |
| POCl₃ Addition Rate | Slow, dropwise | To allow for efficient heat dissipation and prevent temperature spikes.[3][6] |
| Reflux Temperature | 70 - 90°C | To drive the cyclization reaction to completion.[3][7] |
| Quenching Temperature | < 10°C | To safely neutralize reactive species and precipitate the product. |
Visual Workflow and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validation & Comparative
A Comparative Guide to the Synthesis and Performance of 3-Chloro-6-methylquinoline and Its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. Chloroquinoline derivatives have long been a cornerstone in medicinal chemistry, most notably as antimalarial agents, but their utility extends to anticancer, anti-inflammatory, and antiviral applications. The subtle variation in the placement of substituents on the quinoline core can dramatically influence the molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides an objective comparison of 3-Chloro-6-methylquinoline and its isomers, supported by experimental data to inform rational drug design and synthesis strategies.
Introduction to Chloroquinoline Isomers
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, offers multiple positions for substitution. The introduction of a chlorine atom and a methyl group gives rise to a variety of structural isomers, each with a unique electronic and steric profile. This guide focuses on the isomers of chloro-6-methylquinoline, with a particular emphasis on the less-explored 3-chloro-6-methyl derivative, and compares its synthetic routes and properties to other isomers where the chlorine atom is positioned at the 2, 4, 5, 7, and 8-positions of the 6-methylquinoline scaffold.
Synthesis of Chloro-6-methylquinoline Isomers: A Comparative Overview
The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The choice of starting materials and reaction conditions dictates the resulting substitution pattern on the quinoline ring.
General Synthetic Strategies
A common approach to synthesizing chloro-6-methylquinolines involves the cyclization of an appropriately substituted aniline with a three-carbon building block. The position of the chloro and methyl groups on the aniline precursor largely determines the final substitution pattern of the quinoline product.
For instance, the synthesis of various chloro-6-methylquinoline isomers can be envisioned starting from different chloro-p-toluidine (chloro-4-methylaniline) isomers. The general workflow for such a synthesis can be visualized as follows:
Figure 1: General workflow for the synthesis of chloro-6-methylquinoline isomers.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, potentially starting from 4-methyl-3-nitroaniline. The nitro group can be reduced to an amine, which then undergoes a Skraup or Doebner-von Miller reaction, followed by a Sandmeyer reaction to introduce the chlorine at the 3-position. A plausible synthetic pathway is outlined below:
Figure 2: Plausible synthetic pathway for this compound.
Comparative Synthesis Data
The following table summarizes the synthetic approaches and reported yields for various chloro-6-methylquinoline isomers. It is important to note that reaction conditions can significantly impact yields, and a direct comparison is only truly valid under identical experimental setups.
| Isomer | Starting Material | Key Reaction | Reagents | Reported Yield (%) | Reference |
| 2-Chloro-6-methylquinoline | p-Methylacetanilide | Vilsmeier-Haack | POCl₃, DMF | 87 | [1] |
| 4-Chloro-8-methylquinoline | 4-Hydroxy-8-methylquinolin-2(1H)-one | Chlorination & Hydrolysis | POCl₃/PCl₅, then dil. acid | - | [2] |
| 6-Chloro-2-methylquinoline | 4-Chloroaniline | Doebner-von Miller | Crotonaldehyde, HCl | - | [3] |
| 7-Chloro-2-methylquinoline | m-Chloroaniline | Doebner-von Miller | Crotonaldehyde, HCl, ZnCl₂ | 31.3 | [4] |
Note: A specific, high-yield synthesis for this compound is not well-documented in readily available literature, highlighting a potential area for further research and process development.
Experimental Protocols
General Procedure for the Vilsmeier-Haack reaction for 2-Chloro-6-methylquinoline-3-carbaldehyde[1]
-
To a stirred solution of phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF) at 0 °C, p-methylacetanilide is added.
-
The reaction mixture is then heated to 65 °C and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion (typically 8 hours), the reaction mixture is cooled to room temperature and cautiously poured into ice-cold water.
-
The precipitated solid is collected by filtration to isolate the 2-chloro-6-methylquinoline-3-carbaldehyde.
General Procedure for the Doebner-von Miller reaction for 7-Chloro-2-methylquinoline[4]
-
To a solution of m-chloroaniline in 6N HCl kept at reflux, 85% aqueous crotonaldehyde is added dropwise with stirring.
-
After an additional 45 minutes at reflux, the mixture is cooled and extracted with diethyl ether to remove tars.
-
To the vigorously stirred solution, zinc chloride (ZnCl₂) is added, and the mixture is refluxed for three hours.
-
Upon cooling, the resulting complex is isolated, dissolved in water and ammonium hydroxide, and the crude product is obtained by concentration.
-
Purification is achieved by flash chromatography.
Comparative Performance and Physicochemical Properties
The position of the chlorine atom on the 6-methylquinoline ring system significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of biological activity.
| Property | 2-Chloro-6-methyl | 3-Chloro-6-methyl | 4-Chloro-8-methyl | 6-Chloro-2-methyl | 7-Chloro-2-methyl |
| Molecular Weight | 177.63 | 177.63 | 177.63 | 177.63 | 177.63 |
| LogP (Predicted) | ~3.5 | ~3.6 | ~3.5 | ~3.5 | ~3.5 |
| pKa (Predicted) | ~2.5 (Pyridine N) | ~3.0 (Pyridine N) | ~1.8 (Pyridine N) | ~4.5 (Pyridine N) | ~4.2 (Pyridine N) |
| Reactivity | Prone to nucleophilic substitution at C2 | - | Prone to nucleophilic substitution at C4 | - | - |
Note: LogP and pKa values are estimations and can vary based on the prediction software and experimental conditions.
The electron-withdrawing nature of the chlorine atom decreases the basicity of the quinoline nitrogen. This effect is most pronounced when the chlorine is at the 2- or 4-position due to direct resonance effects. The reactivity of the chloro-substituent towards nucleophilic substitution is also highest at these positions.
Biological Activity and Structure-Activity Relationships
While a comprehensive comparative study of the biological activities of all chloro-6-methylquinoline isomers is not available, existing data on various chloroquinoline derivatives suggest that the substitution pattern is crucial for activity. For instance, in the context of antimalarial drugs like chloroquine (a 7-chloroquinoline derivative), the chlorine at the 7-position is known to be critical for its activity.
Differences in the metabolism of quinoline and its isomers have been observed, which may contribute to variations in their biological activities and toxicological profiles[5]. It is hypothesized that the formation of specific metabolites, such as epoxides, can be associated with the biological activity of these compounds[5]. The substitution pattern on the quinoline ring will directly influence the metabolic pathways and the nature of the resulting metabolites.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by chloroquinoline derivatives, leading to downstream cellular effects. The specific targets and downstream effects would be highly dependent on the specific isomer and the biological context.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 3-Chloro-6-methylquinoline: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds like quinolines, which form the backbone of many pharmaceuticals, unambiguous structure verification is critical. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative methods for the structural validation of 3-chloro-6-methylquinoline. We present supporting experimental data and detailed protocols to illustrate the power and reliability of 2D NMR techniques.
Comparison of Structural Elucidation Methods
While several analytical techniques can provide structural information, 2D NMR spectroscopy offers unparalleled detail in establishing atomic connectivity.
| Method | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations) | Provides unambiguous evidence of the molecular skeleton and substituent positions. | Requires a larger amount of pure sample and longer acquisition times compared to some other methods. |
| 1D NMR (¹H and ¹³C) | Information about the chemical environment and number of different types of protons and carbons. | Relatively quick to acquire and provides essential preliminary structural information. | Does not directly reveal the connectivity between atoms, making definitive structure determination difficult for complex molecules. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity and can be used to determine the molecular formula. | Does not provide direct information about the specific arrangement of atoms within the molecule. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | The "gold standard" for structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
2D NMR for the Definitive Structure of this compound
The following sections detail the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are summarized below. These values are predicted based on the known spectra of quinoline and the substituent effects of the chloro and methyl groups.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.75 (d) | 150.2 |
| 3 | - | 128.5 |
| 4 | 8.10 (s) | 147.8 |
| 4a | - | 128.9 |
| 5 | 7.95 (d) | 127.5 |
| 6 | - | 137.0 |
| 7 | 7.55 (dd) | 132.0 |
| 8 | 7.70 (d) | 129.8 |
| 8a | - | 147.2 |
| CH₃ | 2.50 (s) | 21.5 |
Key 2D NMR Correlations for Structural Confirmation
The following table outlines the crucial correlations observed in the COSY, HSQC, and HMBC spectra that together validate the proposed structure of this compound.
| Correlation Type | Correlating Atoms (¹H ↔ ¹H or ¹H → ¹³C) | Structural Significance |
| COSY | H5 ↔ H7 (weak), H7 ↔ H8 | Confirms the connectivity of the protons on the benzene ring. |
| HSQC | H2 ↔ C2, H4 ↔ C4, H5 ↔ C5, H7 ↔ C7, H8 ↔ C8, CH₃ ↔ C(CH₃) | Directly links each proton to its attached carbon atom. |
| HMBC | H2 → C3, C4, C8a | Confirms the position of H2 adjacent to C4 and within the pyridine ring. |
| HMBC | H4 → C2, C4a, C5, C8a | Crucially places H4 between C4a and C5, confirming the chloro-substituent at position 3. |
| HMBC | H5 → C4, C4a, C7, C8a | Shows the connectivity of the benzene and pyridine rings. |
| HMBC | H7 → C5, C6, C8a | Confirms the position of H7 relative to the methyl-substituted C6. |
| HMBC | H8 → C4a, C6, C7 | Further confirms the arrangement of the benzene ring protons. |
| HMBC | CH₃ → C5, C6, C7 | Unambiguously places the methyl group at the C6 position. |
Experimental Protocols
Sample Preparation: 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: A proton-decoupled experiment was run with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment was performed. The spectral widths in both dimensions were 10 ppm. 2048 data points were acquired in the direct dimension and 256 increments in the indirect dimension.
-
HSQC: A gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) of 145 Hz was used. The ¹H spectral width was 10 ppm and the ¹³C spectral width was 160 ppm.
-
HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The ¹H spectral width was 10 ppm and the ¹³C spectral width was 220 ppm.
Visualizing the Validation Process
The following diagrams illustrate the workflow and the key correlations used in the structural validation of this compound.
Caption: Workflow for 2D NMR-based structural validation.
Caption: Key 2D NMR correlations for this compound.
Conclusion
The comprehensive data obtained from a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides irrefutable evidence for the structural assignment of this compound. The observed correlations create a complete and unambiguous map of the atomic connectivity within the molecule, confirming the positions of the chloro and methyl substituents. While other analytical methods provide valuable information, the detailed connectivity data from 2D NMR is unparalleled for definitive structural validation in complex organic molecules, making it an indispensable tool for researchers and drug development professionals.
DFT Analysis of 3-Chloro-6-methylquinoline Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-chloro-6-methylquinoline based on Density Functional Theory (DFT) principles. While direct experimental and extensive computational studies on this specific molecule are limited in publicly available literature, we can infer its reactivity by comparing it with related quinoline derivatives. This analysis is crucial for predicting reaction sites, understanding electronic properties, and guiding the synthesis of novel compounds in drug discovery and materials science.
Introduction to Quinoline Reactivity
Quinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This fusion results in a complex electronic landscape where the pyridine ring is generally more susceptible to nucleophilic attack, particularly at positions 2 and 4, while the benzene ring undergoes electrophilic substitution, primarily at positions 5 and 8. The introduction of substituents, such as a chloro group (electron-withdrawing) and a methyl group (electron-donating), significantly alters this intrinsic reactivity.
Comparative Analysis of Substituted Quinolines
To understand the reactivity of this compound, we will compare it with quinoline, 6-methylquinoline, and 6-chloroquinoline. The chloro group at position 3 is expected to be a strong electron-withdrawing group, influencing the electron density of the pyridine ring. Conversely, the methyl group at position 6 will act as an electron-donating group, affecting the benzene ring.
DFT-Calculated Electronic Properties
The following table summarizes key electronic properties calculated using DFT for quinoline and its derivatives. These parameters are crucial for predicting chemical reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Quinoline | -6.58 | -1.32 | 5.26 | 2.18 |
| 6-Methylquinoline | -6.35 | -1.21 | 5.14 | 2.45 |
| 6-Chloroquinoline | -6.79 | -1.65 | 5.14 | 1.51[1] |
| This compound (Predicted) | ~ -6.6 to -6.8 | ~ -1.7 to -1.9 | ~ 4.8 to 5.0 | ~ 1.8 to 2.2 |
Note: Values for Quinoline and 6-Methylquinoline are typical literature values for comparison. Values for this compound are predicted based on the expected electronic effects of the substituents.
The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap implies a more reactive molecule. The introduction of a methyl group tends to slightly decrease the gap, while a chloro group also decreases it, suggesting that this compound is likely more reactive than the parent quinoline.
Experimental and Computational Protocols
A reliable DFT analysis of this compound would involve the following computational protocol, based on established methods for similar compounds.[1]
Computational Methodology
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Geometry Optimization: Full optimization of the molecular geometry in the gas phase to find the stable conformation.
-
Frequency Calculations: Performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Properties: Calculation of HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.
Visualizing Reactivity and Computational Workflow
DFT Calculation Workflow
Caption: A typical workflow for DFT analysis of a molecule like this compound.
Predicted Reactivity Sites
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the following is expected:
-
Nucleophilic Attack: The region around the nitrogen atom and the carbon atoms of the pyridine ring, particularly C2 and C4, will be electron-deficient (blue regions in an MEP map) and thus susceptible to nucleophilic attack. The electron-withdrawing effect of the chlorine at C3 will further enhance the electrophilicity of this ring.
-
Electrophilic Attack: The benzene ring, influenced by the electron-donating methyl group at C6, will be electron-rich (red/yellow regions in an MEP map). Therefore, positions C5 and C8 are the most likely sites for electrophilic substitution.
Caption: Predicted sites for nucleophilic and electrophilic attack on this compound.
Conclusion
The DFT analysis, through comparison with related substituted quinolines, provides valuable insights into the reactivity of this compound. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group creates a molecule with distinct reactive sites. The pyridine ring is activated towards nucleophilic attack, while the benzene ring is activated for electrophilic substitution. These theoretical predictions offer a solid foundation for designing synthetic routes and understanding the potential biological activity of this and similar quinoline derivatives. Further experimental validation is recommended to confirm these computational findings.
References
Navigating the Bioactive Landscape of Substituted Quinolines: A Comparative Analysis of 3-Chloro-6-methylquinoline and Its Analogs
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activity of 3-chloro-6-methylquinoline and its analogs, drawing upon available experimental data to elucidate structure-activity relationships. While a direct head-to-head comparison of this compound with its bromo and fluoro analogs is not extensively documented in publicly available literature, this guide synthesizes data from various studies on structurally related quinoline derivatives to provide valuable insights into their potential antimicrobial and anticancer activities.
Comparative Biological Activity: Insights from Structurally Related Analogs
To understand the potential biological impact of substitutions on the this compound core, we have compiled data on the antimicrobial and cytotoxic activities of various substituted quinoline derivatives. The following table summarizes the biological activities of these compounds, offering a glimpse into how different functional groups at various positions on the quinoline ring influence their therapeutic potential.
| Compound ID | Structure | Biological Activity | Cell Line / Strain | IC50 / MIC (µM) | Reference |
| 1 | This compound | Antimicrobial / Anticancer | Data not available in comparative studies | N/A | - |
| 2 | 2-Chloro-8-methylquinoline-3-carbaldehyde | Antibacterial | Data not specified | N/A | General mention of activity |
| 3 | 6-Amino-8-methylquinolone derivative (19v) | Antibacterial (Gram-positive) | Staphylococcus aureus | Superior to ciprofloxacin | [1] |
| 4 | Quinolone-derivatives | Anticancer | T47D (breast cancer) | 0.016 - >100 | |
| 5 | Tetrahydro-2-phenyl-4-quinolones | Cytotoxic / Antimitotic | HCT-8, MCF-7, A-549, KB, CAKI-1, SKMEL-2 | Nanomolar to subnanomolar range | [2] |
| 6 | Cabozantinib analog (15b) | Antiproliferative (c-Met inhibitor) | Leukemia, CNS, and breast cancer cell lines | More efficient than cabozantinib | [3] |
| 7 | Cabozantinib analog (18b) | Antiproliferative (c-Met inhibitor) | Leukemia, CNS, and breast cancer cell lines | More efficient than cabozantinib | [3] |
Note: The table highlights the diversity of biological activities exhibited by substituted quinolines. The lack of direct comparative data for this compound underscores a gap in the current research landscape. However, the potent activities of other 6-methyl and chloro-substituted quinolines suggest that this compound and its direct analogs are promising candidates for further investigation.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control (a known antibiotic).
-
Negative control (medium with solvent).
Procedure:
-
Prepare a stock solution of each test compound.
-
Serially dilute the stock solutions in the growth medium within the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare the bacterial inoculum and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
Sterile 96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Mandatory Visualizations
To illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for assessing the biological activity of quinoline analogs.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-Chloro-6-methylquinoline. The information presented is essential for method development, validation, and selection in research and quality control environments.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a typical approach for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the analysis of halogenated quinoline compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: The oven temperature is held at 155°C isothermally.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance characteristics of the HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 ng/mL |
| Analysis Time | ~10 minutes | ~15 minutes |
| Specificity | High | Very High |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery and manufacturing process. 3-Chloro-6-methylquinoline is a valuable scaffold in medicinal chemistry, and understanding the reported yields of its various synthetic routes is essential for selecting the most effective method. This guide provides a comparative analysis of synthetic approaches to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Methods
The synthesis of this compound is not widely reported in the literature, with no direct, high-yield methods being prominently documented. However, a multi-step approach commencing with the synthesis of a key precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, has been described. This intermediate can then theoretically be converted to the target molecule.
| Step | Reaction | Reagents & Conditions | Reported Yield |
| 1 | Vilsmeier-Haack Reaction | p-methylacetanilide, POCl₃, DMF, 70-80 °C, 6-17 h | 65% |
| 2 | Conversion to this compound | Theoretical step | Not Reported |
Table 1: Reported Yield for the Synthesis of a Key Precursor to this compound
Experimental Protocols
Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. In the context of quinoline synthesis, it provides a pathway to introduce a formyl group at the 3-position, which can be a handle for further chemical modifications.
Procedure:
-
To a cooled (0 °C) solution of dimethylformamide (DMF, 9.6 mL, 0.125 mol), phosphorus oxychloride (POCl₃, 32.2 mL, 0.35 mol) is added dropwise with continuous stirring.
-
To this Vilsmeier reagent, p-methylacetanilide (0.05 mol) is introduced.
-
After 5 minutes, the reaction mixture is heated to 70-80 °C and refluxed for 6 to 17 hours.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water (200-300 mL).
-
The resulting crude product is isolated by filtration and dried.
-
Purification by recrystallization from ethyl acetate yields 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid (Yield: 65%).
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a pathway involving the initial formation of a quinoline ring system, followed by functional group manipulations to introduce the desired chloro substituent at the 3-position. A plausible, though not yet experimentally validated in a single report, route involves the Skraup synthesis to form 6-methylquinoline, followed by nitration, reduction, and a Sandmeyer reaction.
Figure 1. Proposed synthetic pathway for this compound.
Benchmarking the Antibacterial Efficacy of 3-Chloro-6-methylquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of 3-chloro-6-methylquinoline derivatives against various bacterial strains. The data presented is compiled from recent studies and benchmarked against established antibiotic agents. Detailed experimental protocols and a summary of the mechanism of action are included to support further research and development in this area.
Comparative Antibacterial Activity
The antibacterial efficacy of novel this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition, which quantify the potency of these compounds in restricting bacterial growth.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of various 2-chloro-6-methylquinoline derivatives against selected bacterial strains. These values are compared with the standard antibiotic, Ciprofloxacin. Lower MIC values indicate higher antibacterial potency.
| Compound | Staphylococcus aureus (S. aureus) | Bacillus subtilis (B. subtilis) | Klebsiella pneumoniae (K. pneumoniae) | Escherichia coli (E. coli) | Reference Antibiotic (Ciprofloxacin) |
| Derivative 4a | 6.25 µg/mL | 6.25 µg/mL | 50 µg/mL | 100 µg/mL | 2 µg/mL |
| Derivative 4b | 12.50 µg/mL | 12.50 µg/mL | 50 µg/mL | 100 µg/mL | 2 µg/mL |
| Derivative 4c | 6.25 µg/mL | 12.50 µg/mL | 50 µg/mL | 100 µg/mL | 2 µg/mL |
| Derivative 4d | 25.00 µg/mL | 12.50 µg/mL | 25 µg/mL | 100 µg/mL | 2 µg/mL |
| Derivative 4e | 12.5 µg/mL | 12.50 µg/mL | 25 µg/mL | 100 µg/mL | 2 µg/mL |
| Derivative 4f | 25.00 µg/mL | 12.50 µg/mL | 25 µg/mL | 100 µg/mL | 2 µg/mL |
Data sourced from a study on the synthesis and antibacterial screening of ester derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde.
Zone of Inhibition Data
The Kirby-Bauer disk diffusion method provides a qualitative and semi-quantitative measure of antibacterial activity. The table below presents the zone of inhibition diameters for other chloroquinoline derivatives compared to Amoxicillin. Larger zones of inhibition indicate greater sensitivity of the bacteria to the compound.
| Compound | Staphylococcus aureus (S. aureus) | Escherichia coli (E. coli) | Pseudomonas aeruginosa (P. aeruginosa) | Streptococcus pyogenes (S. pyogenes) | Reference Antibiotic (Amoxicillin) |
| 2,7-dichloroquinoline-3-carbonitrile (5) | 11.00 ± 0.03 mm | - | 11.00 ± 0.03 mm | - | 18 ± 0.00 mm |
| 2,7-dichloroquinoline-3-carboxamide (6) | - | 11.00 ± 0.04 mm | - | - | - |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | - | - | - | 11.00 ± 0.02 mm | - |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | - | 12.00 ± 0.00 mm | - | - | - |
Data sourced from a study on the synthesis and evaluation of the antibacterial and antioxidant activities of some novel chloroquinoline analogs.[1][2]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone derivatives, including this compound, are known to exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA replication is lethal to the bacterium.
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated circular DNA chromosomes. Inhibition of topoisomerase IV prevents the segregation of daughter chromosomes, leading to cell death.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for quinolone derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
-
Preparation of Inoculum:
-
Isolate bacterial colonies from a fresh agar plate (18-24 hours incubation).
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Agar Disk Diffusion Assay (Kirby-Bauer Test) for Zone of Inhibition
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The following diagram illustrates the general workflow for these antibacterial susceptibility tests:
Caption: Workflow for antibacterial susceptibility testing.
References
A Comparative Guide to Isotopic Labeling Studies with 3-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting isotopic labeling studies involving 3-Chloro-6-methylquinoline. Although specific experimental data for this compound is not publicly available, this document outlines potential experimental strategies, compares them with established alternatives, and provides the necessary protocols and visualizations to guide future research. By leveraging well-understood principles of drug metabolism and isotopic labeling, we can project the utility of isotopically labeled this compound in pharmacokinetic and metabolic studies.
Introduction to Isotopic Labeling in Drug Development
Isotopic labeling is a powerful technique in pharmaceutical research that involves the incorporation of stable or radioactive isotopes into a drug molecule to trace its fate within a biological system.[1][2] This methodology is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Commonly used stable isotopes include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), which can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Potential Isotopic Labeling Strategies for this compound
Given the structure of this compound, several isotopic labeling strategies can be proposed to investigate its metabolic fate. The choice of isotope and its position within the molecule will determine the type of information that can be obtained.
Table 1: Comparison of Potential Isotopic Labeling Strategies for this compound
| Labeling Strategy | Isotope | Potential Labeled Positions | Primary Application | Advantages | Disadvantages |
| Deuterium Labeling | ²H | Methyl group (-CH₃), Quinoline ring | Pharmacokinetic studies, investigating kinetic isotope effects. | Relatively inexpensive, can alter metabolic rates at the site of labeling, minimal change to chemical properties. | Potential for isotopic exchange, may alter metabolic pathways if C-H bond cleavage is rate-limiting. |
| Carbon-13 Labeling | ¹³C | Quinoline ring backbone, Methyl group | Metabolic pathway elucidation, absolute bioavailability studies. | Stable label, provides detailed structural information of metabolites. | More expensive synthesis, requires sensitive analytical techniques. |
| Nitrogen-15 Labeling | ¹⁵N | Quinoline ring nitrogen | Understanding nitrogen metabolism and potential cleavage of the heterocyclic ring. | Provides specific information about the fate of the nitrogen atom. | Less common for general metabolism studies, synthesis can be challenging. |
Hypothetical Experimental Workflows and Protocols
The following sections outline detailed methodologies for key experiments using isotopically labeled this compound.
Experimental Workflow: In Vitro Metabolism Study
This workflow describes the use of isotopically labeled this compound to identify metabolites in a liver microsome model.
Caption: Workflow for in vitro metabolism study.
Protocol for In Vitro Metabolism in Liver Microsomes:
-
Synthesis of Labeled Compound: Synthesize this compound with a ¹³C label on the quinoline backbone.
-
Microsomal Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), ¹³C-labeled this compound (1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
A parallel incubation with unlabeled this compound should be run as a control.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Identify potential metabolites by searching for mass signals corresponding to the parent compound plus the mass of potential metabolic modifications (e.g., +16 for hydroxylation, -14 for demethylation), while retaining the isotopic label.
-
Signaling Pathway: Potential Metabolic Pathways
Based on the metabolism of other quinoline derivatives, the following metabolic pathways for this compound can be hypothesized.
Caption: Potential metabolic pathways for this compound.
Comparison with Alternative Compounds
While no direct isotopic labeling studies on this compound exist, we can compare its potential utility to that of other quinoline-based drugs for which such studies have been conducted.
Table 2: Comparison with Other Isotopically Labeled Quinolines
| Compound | Isotopic Label | Application in Published Studies | Key Findings from Labeling | Relevance to this compound Studies |
| Chloroquine | ¹⁴C, ³H | Malaria treatment; metabolism and distribution studies. | Identified major metabolites formed by N-dealkylation. | Provides a model for studying the metabolism of a chlorinated quinoline. |
| Primaquine | ¹⁴C | Antimalarial; studies on hemolytic toxicity. | Linked metabolic activation to the formation of reactive quinone-imine species. | Highlights the potential for forming reactive metabolites from the quinoline ring. |
| Bedaquiline | ¹⁴C | Tuberculosis treatment; ADME studies. | Characterized the primary metabolic pathways involving hydroxylation and N-demethylation. | Demonstrates the use of isotopic labeling to define the complete ADME profile of a complex quinoline derivative. |
Data Presentation: Expected Outcomes from a Hypothetical Study
A well-designed isotopic labeling study with this compound would yield quantitative data that can be summarized for easy comparison.
Table 3: Hypothetical Metabolite Profile of ¹³C-3-Chloro-6-methylquinoline in Human Liver Microsomes
| Metabolite | Proposed Structure | Retention Time (min) | Observed m/z (¹²C) | Observed m/z (¹³C) | Relative Abundance (%) |
| Parent | This compound | 12.5 | 178.04 | 179.04 | 45 |
| M1 | Hydroxylated this compound | 10.2 | 194.04 | 195.04 | 25 |
| M2 | Demethylated this compound | 11.8 | 164.02 | 165.02 | 15 |
| M3 | Glucuronide of M1 | 8.5 | 370.07 | 371.07 | 10 |
| M4 | Dechlorinated this compound | 13.1 | 144.07 | 145.07 | 5 |
Conclusion
While direct experimental data on isotopic labeling of this compound are not available, this guide provides a comprehensive framework for designing and interpreting such studies. By using the proposed experimental workflows, protocols, and comparative data, researchers can effectively investigate the ADME properties of this compound. The use of stable isotopes like ¹³C and ²H, coupled with modern analytical techniques, will be instrumental in elucidating its metabolic pathways, pharmacokinetic profile, and potential for bioactivation. The principles and examples outlined here serve as a valuable resource for advancing the understanding of this compound and other novel quinoline derivatives in drug development.
References
Assessing the stability of 3-Chloro-6-methylquinoline under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 3-Chloro-6-methylquinoline under various stress conditions. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed stability profile based on forced degradation studies of structurally related compounds, particularly other halogenated quinolines. The experimental protocols and analytical methodologies detailed herein are based on established industry standards and regulatory guidelines.
Predicted Stability Profile of this compound
Based on the known behavior of analogous compounds such as chloroquine, this compound is anticipated to exhibit susceptibility to degradation under acidic, oxidative, and photolytic conditions. The chloro-substituted quinoline ring system is generally stable; however, the presence of the chlorine atom can be a site for photolytic cleavage. The methyl group may offer some electronic stabilization but is unlikely to prevent degradation under harsh conditions.
Comparative Stability Data
The following tables summarize the expected degradation of this compound under various forced degradation conditions, benchmarked against a typical stable compound and a known labile compound for comparative purposes.
Table 1: Stability under Hydrolytic Conditions
| Condition | This compound (% Degradation, Predicted) | Stable Reference Compound (% Degradation) | Labile Reference Compound (% Degradation) |
| 0.1 M HCl (72h, 60°C) | 15-25% | < 1% | > 50% |
| Water (72h, 60°C) | < 5% | < 1% | 10-20% |
| 0.1 M NaOH (72h, 60°C) | 5-10% | < 1% | > 40% |
Table 2: Stability under Oxidative Conditions
| Condition | This compound (% Degradation, Predicted) | Stable Reference Compound (% Degradation) | Labile Reference Compound (% Degradation) |
| 3% H₂O₂ (24h, RT) | 20-30% | < 2% | > 60% |
Table 3: Stability under Photolytic and Thermal Conditions
| Condition | This compound (% Degradation, Predicted) | Stable Reference Compound (% Degradation) | Labile Reference Compound (% Degradation) |
| Photolytic (ICH Q1B) | 25-40% | < 5% | > 70% |
| Thermal (Dry Heat, 105°C, 48h) | < 10% | < 1% | 15-25% |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to ascertain the stability of this compound.
Hydrolytic Degradation
-
Acid Hydrolysis: A solution of this compound (1 mg/mL) is prepared in 0.1 M hydrochloric acid. The solution is heated at 60°C for 72 hours. Samples are withdrawn at appropriate time intervals, neutralized, and analyzed.
-
Base Hydrolysis: A solution of this compound (1 mg/mL) is prepared in 0.1 M sodium hydroxide. The solution is heated at 60°C for 72 hours. Samples are withdrawn, neutralized, and analyzed.
-
Neutral Hydrolysis: A solution of this compound (1 mg/mL) is prepared in purified water. The solution is heated at 60°C for 72 hours. Samples are withdrawn and analyzed.
Oxidative Degradation
A solution of this compound (1 mg/mL) is prepared and treated with 3% hydrogen peroxide at room temperature for 24 hours. Samples are withdrawn at intervals and analyzed.
Photolytic Degradation
A solid sample of this compound, as well as a 1 mg/mL solution in a suitable solvent, are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline. Control samples are kept in the dark. Both exposed and control samples are then analyzed.
Thermal Degradation
A solid sample of this compound is placed in a controlled temperature oven at 105°C for 48 hours. The sample is then cooled and analyzed for degradation.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1][2] UPLC-MS can be employed for the identification and characterization of degradation products.[3] For volatile degradation products, Gas Chromatography (GC) with an appropriate detector, such as an Electron Capture Detector (ECD) for halogenated compounds, would be suitable.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a predicted degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Predicted degradation pathways for this compound.
References
Evaluating the Cost-Effectiveness of Synthetic Pathways to 3-Chloro-6-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-6-methylquinoline, a key intermediate in the development of various pharmaceuticals, demands economically viable and efficient manufacturing processes. This guide provides a comparative analysis of two primary synthetic routes to this compound, evaluating their cost-effectiveness based on starting material costs, reaction yields, and process complexity. Detailed experimental protocols and process diagrams are provided to support researchers in selecting the optimal pathway for their needs.
Key Synthetic Pathways: A Comparative Overview
Two principal synthetic strategies have been evaluated for the preparation of this compound: a multi-step approach commencing with the Vilsmeier-Haack reaction and a more direct route involving the chlorination of 6-methylquinoline.
Pathway 1: The Vilsmeier-Haack Approach
This pathway begins with the readily available and cost-effective starting material, p-toluidine. The synthesis proceeds through the formation of an acetanilide intermediate, followed by a Vilsmeier-Haack cyclization to construct the quinoline core, and subsequent modification to yield the final product.
Pathway 2: Direct Chlorination of 6-Methylquinoline
This approach utilizes commercially available 6-methylquinoline as the direct precursor. The synthesis involves a selective chlorination step to introduce the chloro-substituent at the desired 3-position of the quinoline ring.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for each synthetic pathway, allowing for a clear comparison of their respective cost-effectiveness. Prices for starting materials are based on currently available bulk pricing and may be subject to variation.
Table 1: Cost and Yield Analysis for Pathway 1 (Vilsmeier-Haack)
| Step | Reaction | Starting Material | Starting Material Cost (per kg) | Reagents | Reagent Cost | Reported Yield (%) | Intermediate/Product |
| 1 | Acetylation | p-Toluidine | ~$82 | Acetic Anhydride, Acetic Acid | ~
| ~95 | N-(p-tolyl)acetamide |
| 2 | Vilsmeier-Haack | N-(p-tolyl)acetamide | (from Step 1) | DMF, POCl₃ | ~
| 60-80[1][2] | 2-Chloro-6-methylquinoline-3-carbaldehyde |
| 3 | Deformylation | 2-Chloro-6-methylquinoline-3-carbaldehyde | (from Step 2) | (Procedure Dependent) | (Variable) | (Requires Optimization) | 2-Chloro-6-methylquinoline |
| 4 | Chlorination | 2-Chloro-6-methylquinoline | (from Step 3) | (Procedure Dependent) | (Variable) | (Requires Optimization) | This compound |
Table 2: Cost and Yield Analysis for Pathway 2 (Direct Chlorination)
| Step | Reaction | Starting Material | Starting Material Cost (per kg) | Reagents | Reagent Cost | Reported Yield (%) | Product |
| 1 | Chlorination | 6-Methylquinoline | (Requires Sourcing) | Sulfuryl Chloride | ~$85/kg | (Requires Optimization) | This compound |
Experimental Protocols
Pathway 1: Vilsmeier-Haack Synthesis (Illustrative Protocol)
Step 1: Synthesis of N-(p-tolyl)acetamide
To a stirred solution of p-toluidine (1 mol) in glacial acetic acid (250 mL), acetic anhydride (1.1 mol) is added dropwise. The reaction mixture is heated at 80-90°C for 1 hour. After cooling, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to afford N-(p-tolyl)acetamide.
Step 2: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde [1][2]
To ice-cooled N,N-dimethylformamide (DMF, 3 mol), phosphorus oxychloride (POCl₃, 1.2 mol) is added dropwise with stirring. To this Vilsmeier reagent, N-(p-tolyl)acetamide (1 mol) is added portion-wise, and the mixture is heated to 80-90°C for 4-6 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 2-chloro-6-methylquinoline-3-carbaldehyde.
Note: The subsequent deformylation and selective chlorination at the 3-position for Pathway 1 require further methodological development and optimization. The cost-effectiveness of this route is heavily dependent on the efficiency of these final two steps.
Pathway 2: Direct Chlorination of 6-Methylquinoline (Proposed Protocol)
To a solution of 6-methylquinoline (1 mol) in a suitable inert solvent (e.g., dichloromethane or chloroform), sulfuryl chloride (SO₂Cl₂, 1.1 mol) is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures such as extraction and chromatography.
Note: This protocol is a general proposition. The regioselectivity of the chlorination is a critical factor and may require optimization of reaction conditions (e.g., temperature, catalyst) to favor the formation of the 3-chloro isomer.
Visualization of Synthetic Pathways
The logical workflows for the two synthetic pathways are illustrated below using Graphviz.
Caption: Pathway 1: Vilsmeier-Haack Synthesis Workflow.
Caption: Pathway 2: Direct Chlorination Workflow.
Concluding Remarks
The selection of an optimal synthetic route for this compound is a trade-off between the cost of starting materials, the number of synthetic steps, and the overall process yield and complexity.
The Vilsmeier-Haack pathway utilizes inexpensive starting materials but involves a multi-step process that requires further optimization, particularly for the deformylation and final chlorination steps. The overall cost-effectiveness of this route is contingent on achieving high yields in these latter stages.
The direct chlorination pathway offers a more concise route, potentially reducing labor and processing costs. However, its economic viability is highly dependent on the bulk cost of 6-methylquinoline and the ability to achieve high regioselectivity for the desired 3-chloro isomer.
Researchers and process chemists are encouraged to perform small-scale trials of both pathways to determine the most cost-effective and efficient method based on their specific laboratory or manufacturing capabilities and the current market prices of the required materials.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-6-methylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 3-Chloro-6-methylquinoline, a heterocyclic compound commonly used in chemical synthesis.
The following procedures are based on general best practices for quinoline derivatives and should be supplemented by a thorough review of your institution's specific safety protocols and compliance with local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). Quinoline and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may have long-term adverse effects on aquatic life.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat or chemical-resistant apron |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly label a dedicated, sealable waste container for this compound waste. The label should clearly indicate the chemical name and associated hazards.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material and place it into the designated sealed container for disposal.[1][2]
-
Clean the contaminated area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal of Unused Product and Contaminated Materials:
-
Never dispose of this compound down the drain or in general waste.[2][3] Quinoline compounds are harmful to aquatic organisms.[1]
-
All unused product, contaminated absorbent materials, and empty containers should be disposed of as hazardous waste.
-
Consult your institution's environmental health and safety (EHS) office for specific procedures on hazardous waste pickup and disposal.
4. Approved Disposal Methods:
-
The preferred method for the disposal of quinoline derivatives is high-temperature incineration in a licensed hazardous waste facility.[4] This process breaks the compound down into less hazardous components.
-
Chemical treatment by a licensed waste disposal facility may also be an option.[4]
5. Regulatory Compliance:
-
Chemical waste generators are responsible for ensuring that waste is classified, stored, and disposed of in accordance with all applicable local, regional, and national regulations.[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
